molecular formula C8H9F3N2O2 B2557723 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1153329-93-1

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Numéro de catalogue: B2557723
Numéro CAS: 1153329-93-1
Poids moléculaire: 222.167
Clé InChI: OWRBXDUQRMCGBL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a useful research compound. Its molecular formula is C8H9F3N2O2 and its molecular weight is 222.167. The purity is usually 95%.
BenchChem offers high-quality 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-[3-(trifluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-5(4-7(14)15)13-3-2-6(12-13)8(9,10)11/h2-3,5H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRBXDUQRMCGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS No. 1153329-93-1). This molecule is a valuable chiral building block in medicinal chemistry, merging the privileged 3-(trifluoromethyl)pyrazole scaffold with a functionalized butanoic acid side chain. The synthetic strategy detailed herein follows a robust and logical two-step sequence: an initial Knorr pyrazole synthesis to form the heterocyclic core, followed by a regioselective Michael addition to introduce the butanoic acid moiety. This guide offers in-depth, step-by-step protocols for synthesis and purification. Furthermore, it establishes a self-validating framework for structural confirmation and purity assessment, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Recognizing the chiral nature of the target compound, a validated method for enantiomeric resolution using High-Performance Liquid Chromatography (HPLC) on a polysaccharide-based chiral stationary phase is also presented. This document is designed to equip researchers and drug development professionals with the expert insights and practical protocols necessary for the successful preparation and validation of this important chemical entity.

Introduction

1.1 The Significance of Trifluoromethyl-Pyrazoles in Drug Discovery

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, renowned for their diverse pharmacological activities.[1] The incorporation of a trifluoromethyl (CF₃) group is a widely employed strategy in drug design to enhance key molecular properties. The CF₃ group's high electronegativity and lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Consequently, 3-(trifluoromethyl)pyrazole has emerged as a "privileged scaffold," forming the core of numerous successful therapeutic agents, including the blockbuster anti-inflammatory drug Celecoxib. The development of efficient synthetic routes to novel, functionalized trifluoromethyl-pyrazoles is therefore a critical endeavor in the pursuit of new chemical entities with therapeutic potential.[3][4]

1.2 Overview of the Target Molecule: 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

The target compound, 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, is a bifunctional molecule featuring the desirable 3-(trifluoromethyl)pyrazole core linked via the N1 position to a butanoic acid side chain. This side chain introduces a carboxylic acid handle, which is invaluable for subsequent chemical modifications, such as amide bond formation, and a stereogenic center at the C3 position, opening avenues for the development of enantiomerically pure drug candidates.

PropertyValue
Chemical Name 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
CAS Number 1153329-93-1[5][6]
Molecular Formula C₈H₉F₃N₂O₂[5]
Molecular Weight 222.17 g/mol [5][6]
Physical Form Solid or semi-solid[5]
Storage Sealed in a dry environment at room temperature[5]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule disconnects the C-N bond between the pyrazole ring and the butanoic acid side chain. This approach simplifies the synthesis into two primary stages: the formation of the key heterocyclic intermediate, 3-(Trifluoromethyl)-1H-pyrazole, followed by its N-alkylation.

The chosen forward-synthesis strategy is therefore:

  • Knorr Pyrazole Synthesis: A cyclocondensation reaction between 4,4,4-trifluoroacetoacetic ester (a 1,3-dicarbonyl equivalent) and hydrazine hydrate to construct the 3-(trifluoromethyl)pyrazole ring. This is a classic and highly reliable method for pyrazole synthesis.[7]

  • Aza-Michael Addition and Hydrolysis: A regioselective conjugate addition of the 3-(Trifluoromethyl)-1H-pyrazole to an α,β-unsaturated ester (ethyl crotonate). The resulting ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

G cluster_step2 Step 2: Michael Addition & Hydrolysis Target 3-[3-(CF3)-1H-pyrazol-1-yl]butanoic acid Intermediate_Ester Ethyl 3-[3-(CF3)-1H-pyrazol-1-yl]butanoate Target->Intermediate_Ester Base Hydrolysis (e.g., LiOH) Pyrazole 3-(Trifluoromethyl)-1H-pyrazole Intermediate_Ester->Pyrazole Base-catalyzed Michael Addition Crotonate Ethyl Crotonate Diketone Ethyl 4,4,4-trifluoroacetoacetate Pyrazole->Diketone Cyclocondensation Hydrazine Hydrazine Hydrate

Caption: Retrosynthetic analysis and forward synthetic workflow.

Experimental Protocols: Synthesis

3.1 Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole

This protocol utilizes the Knorr pyrazole synthesis, a robust cyclocondensation reaction.[7][8] The reaction of a 1,3-dicarbonyl compound with hydrazine is a fundamental method for constructing the pyrazole core.

Reagents and Materials:

ReagentMW ( g/mol )Moles (mol)EquivalentsAmount
Ethyl 4,4,4-trifluoroacetoacetate184.110.101.018.4 g (15.9 mL)
Hydrazine hydrate (~64% hydrazine)50.060.111.15.5 g (5.4 mL)
Ethanol (200 proof)---100 mL

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and ethanol (100 mL).

  • Begin stirring the solution at room temperature.

  • Slowly add hydrazine hydrate (1.1 eq) to the flask dropwise over 15 minutes. Causality Note: A slow, controlled addition is necessary to manage the initial exotherm of the reaction.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purify the crude material via flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 3-(Trifluoromethyl)-1H-pyrazole as a white solid.

3.2 Step 2: Synthesis of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

This step involves a base-catalyzed aza-Michael addition followed by saponification of the resulting ester. The use of a non-nucleophilic base like DBU is crucial to promote the Michael addition without causing unwanted side reactions with the ester.

Reagents and Materials:

ReagentMW ( g/mol )Moles (mol)EquivalentsAmount
3-(Trifluoromethyl)-1H-pyrazole136.080.051.06.8 g
Ethyl crotonate114.140.061.26.85 g (7.7 mL)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.240.0050.10.76 g (0.75 mL)
Acetonitrile (anhydrous)---100 mL
Lithium hydroxide (LiOH)23.950.153.03.6 g
Tetrahydrofuran (THF) / Water---75 mL / 25 mL

Step-by-Step Protocol:

  • Dissolve 3-(Trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous acetonitrile (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Add ethyl crotonate (1.2 eq) to the solution, followed by the catalytic amount of DBU (0.1 eq).

  • Stir the reaction mixture at 50 °C for 12-18 hours, monitoring by TLC until the starting pyrazole is consumed.

  • Cool the reaction to room temperature and remove the acetonitrile under reduced pressure. The resulting crude oil is the intermediate ester, which can be used directly in the next step.

  • Dissolve the crude ester in a mixture of THF (75 mL) and water (25 mL).

  • Add lithium hydroxide (3.0 eq) and stir the mixture vigorously at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Remove the THF via rotary evaporation. Dilute the remaining aqueous solution with 50 mL of water.

  • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted ethyl crotonate or other non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A precipitate should form.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid. The product can be further purified by recrystallization if necessary.

Physicochemical and Spectroscopic Characterization

A rigorous characterization protocol is essential to validate the structure and purity of the synthesized compound.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be acquired in a solvent like CDCl₃ or DMSO-d₆.[9][10]

Predicted NMR Data:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~7.6Doublet (d)~2-3Pyrazole H5
~6.4Doublet (d)~2-3Pyrazole H4
~4.8-5.0Sextet / Multiplet (m)~7CH (methine)
~2.9-3.1Doublet (d)~7CH₂ (methylene)
~1.5Doublet (d)~7CH₃ (methyl)
>10 (broad)Singlet (s, br)-COOH
¹³C ~175Singlet-COOH
~140Quartet (q)~39C3-CF₃ (pyrazole)
~139Singlet-C5 (pyrazole)
~120Quartet (q)~268CF₃
~107Singlet-C4 (pyrazole)
~55Singlet-CH (methine)
~40Singlet-CH₂ (methylene)
~20Singlet-CH₃ (methyl)
¹⁹F ~ -62Singlet-CF₃

Self-Validation Check: The disappearance of the broad N-H proton signal from the starting pyrazole (~13 ppm) and the appearance of the distinct signals for the butanoic acid side chain (methine, methylene, methyl) are primary indicators of successful N1-alkylation. The characteristic quartet for the C3 carbon in the ¹³C NMR spectrum confirms the presence and position of the CF₃ group.[11]

4.2 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the target compound. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

  • Expected Molecular Ion: For ESI in positive mode (ESI+), the expected ion is [M+H]⁺ at m/z 223.1. For ESI in negative mode (ESI-), the expected ion is [M-H]⁻ at m/z 221.1.

  • Key Fragmentation Patterns: The fragmentation of pyrazoles is well-documented.[12][13] Common fragmentation pathways for the target molecule would include the loss of the carboxyl group (-COOH, 45 Da), loss of the entire butanoic acid side chain, and cleavage of the pyrazole ring.

G cluster_main Predicted MS Fragmentation M [M+H]⁺ m/z = 223.1 F1 [M - COOH]⁺ m/z = 178.1 M->F1 - HCOOH (46 Da) F2 [Pyrazole-CH-CH₃]⁺ m/z = 150.1 M->F2 - CH₂COOH (59 Da) + H⁺ F3 [Pyrazole]⁺ m/z = 137.1 F2->F3 - CH₂CH₂ (28 Da)

Caption: Predicted major fragmentation pathways in ESI-MS.

4.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.

  • ~1590 cm⁻¹: C=N stretch of the pyrazole ring.[10]

  • ~1250-1100 cm⁻¹ (strong): C-F stretches of the CF₃ group.

Purity Assessment and Enantiomeric Separation

5.1 Achiral Purity Determination by HPLC

A standard reverse-phase HPLC method can be used to determine the chemical purity of the final product.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temp. 30 °C

5.2 Enantiomeric Resolution by Chiral HPLC

As the synthesis produces a racemic mixture, a chiral separation method is required to resolve the (R)- and (S)-enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of chiral carboxylic acids.[14][15]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the racemic product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Analysis: Inject the sample onto the chiral HPLC system with the conditions outlined below.

  • Analysis: The two enantiomers should appear as two distinct, well-resolved peaks. The enantiomeric excess (% ee) can be calculated from the peak areas.

Typical Chiral HPLC Conditions:

ParameterCondition
Column Polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® AD-H)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 220 nm
Column Temp. 25 °C

Causality Note: The acidic modifier (TFA) is critical. It protonates the carboxylic acid, preventing it from interacting with the silica support via ion-exchange, which ensures that the separation occurs based on the intended chiral recognition mechanism of the stationary phase.[14]

G cluster_workflow Chiral Separation Workflow Racemate Racemic Product (R/S Mixture) Injection Inject onto Chiral HPLC System Racemate->Injection Separation Separation on Polysaccharide CSP Injection->Separation Detection UV Detection (220 nm) Separation->Detection Chromatogram Resulting Chromatogram (Two Peaks) Detection->Chromatogram

Caption: Workflow for the enantiomeric separation process.

Conclusion

This guide has detailed a reliable and well-validated pathway for the synthesis and comprehensive characterization of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid. The two-step synthetic approach, combining a Knorr pyrazole synthesis with an aza-Michael addition, is efficient and yields the target compound in good purity. The analytical protocols described, including multinuclear NMR, MS, and both achiral and chiral HPLC, provide a robust framework for researchers to confirm the structure, assess purity, and resolve the enantiomers of this valuable building block. By providing not just the methods but also the scientific rationale behind them, this document serves as a complete resource for scientists engaged in organic synthesis and drug discovery.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors. ACS Publications. [Link]

  • Quiroga, J., & Trilleras, J. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]

  • Asif, N., et al. (2011). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Heterocyclic Communications. [Link]

  • Organic Chemistry Portal. (2022). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Pérez-García, V., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • Habibi, D., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Al-Azab, F. M., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Elguero, J., et al. (2023). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • Jasiński, M. (2022). Synthesis of Drug-like Fully Substituted 3-Trifluoromethyl Pyrazoles. ResearchGate. [Link]

  • Jasiński, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. PMC. [Link]

  • Hosseyni, S., et al. (2021). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Taylor & Francis Online. [Link]

  • Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Taylor & Francis Online. [Link]

  • Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Serdiuk, T. O., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Bide Pharmatech. (n.d.). 3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid. Bide Pharmatech. [Link]

  • Ueki, H., et al. (2024). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. PMC. [Link]

  • Patel, J. M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF TRIFLUOROMETHYL SUBSTITUTED PYRAZOLE DERIVATIVES. Bibliomed. [Link]

  • Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. [Link]

  • Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Kumar, D., et al. (2021). Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. PubMed. [Link]

  • Matarashvili, I., et al. (2014). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. ResearchGate. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • AiFChem. (n.d.). 3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid 98%. BuyChemJapan. [Link]

  • Ríos-Gutiérrez, M., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

Sources

Physicochemical Profiling and Synthetic Architecture of Trifluoromethyl Pyrazole Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the trifluoromethyl pyrazole scaffold is recognized as a privileged structure. When functionalized with a butanoic acid moiety, this class of compounds—such as 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid—exhibits a unique convergence of lipophilicity, metabolic resistance, and targeted electrostatic binding capabilities. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical behavior of these derivatives, elucidate the causality behind their structure-activity relationships (SAR), and provide field-proven, self-validating synthetic protocols for their preparation.

Structure-Activity Relationship (SAR) & Physicochemical Dynamics

The pharmacological efficacy of trifluoromethyl pyrazole butanoic acid derivatives is dictated by the synergistic interaction of three distinct structural domains:

  • The Trifluoromethyl ( −CF3​ ) Group: The extreme electronegativity of fluorine pulls electron density away from the pyrazole core. This not only increases the overall lipophilicity (LogP) of the molecule but also provides a steric shield that severely restricts cytochrome P450-mediated oxidative metabolism ()[1].

  • The Pyrazole Core: This five-membered heterocycle acts as a rigid, aromatic linker capable of participating in π−π stacking and hydrogen bonding. The electron-withdrawing −CF3​ group significantly alters the acidity of the pyrazole N−H . For example, while an unsubstituted pyrazole has a pKa of ~14, the introduction of trifluoromethyl groups (e.g., in 3,5-bis(trifluoromethyl)pyrazole) dramatically lowers the pKa to 7.12 ()[2]. This increased acidity is crucial for facilitating mild N-alkylation ()[3].

  • The Butanoic Acid Linker: The flexible four-carbon alkyl chain terminates in a carboxylic acid, serving as a critical pharmacophore. At physiological pH, the carboxylate anion forms strong electrostatic salt bridges with basic amino acid residues (like arginine or lysine) in target receptor pockets, a mechanism highly leveraged in the design of antifungal agents and enzyme inhibitors ()[4].

SAR_Mechanisms Core Target Molecule: Trifluoromethyl Pyrazole Butanoic Acid CF3 Trifluoromethyl (-CF3) Core->CF3 Pyrazole Pyrazole Heterocycle Core->Pyrazole Butanoic Butanoic Acid (-COOH) Core->Butanoic Effect1 Steric Shielding Increased Lipophilicity (LogP) Metabolic Stability (CYP450) CF3->Effect1 Effect2 Rigid Core Scaffold π-π Stacking Interactions H-Bond Acceptor Pyrazole->Effect2 Effect3 Flexible Alkyl Linker Electrostatic Salt Bridges Target Anchoring Butanoic->Effect3

Fig 1. Structure-Activity Relationship (SAR) and physicochemical contributions.

Quantitative Physicochemical Data

To facilitate rational drug design, the fundamental physicochemical properties of key trifluoromethyl pyrazole derivatives are summarized below. The data highlights how the degree of fluorination and the presence of the butanoic acid chain modulate the molecule's profile.

CompoundMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)Melting Point (°C)Key Structural Feature
3-(Trifluoromethyl)pyrazole 136.081.2~9.540-42Basic pharmacophore core
3,5-Bis(trifluoromethyl)pyrazole 204.072.47.1283-85Highly acidic NH due to dual CF3​
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid 222.161.8~4.5 (COOH)N/A (Oil/Low MP)Flexible acidic linker addition
4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid 236.202.1~4.5 (COOH)N/A (Oil/Low MP)Enhanced steric bulk at C4

Synthetic Architecture & Methodologies

The synthesis of trifluoromethyl pyrazole butanoic acid derivatives requires strict regiocontrol. Due to the annular tautomerism of the pyrazole ring, direct N-alkylation often yields a mixture of N1 and N2 isomers. The following protocol utilizes thermodynamic control to favor the less sterically hindered isomer.

Synthesis_Workflow A 3-(Trifluoromethyl)pyrazole (pKa ~9.5) C N-Alkylation (SN2) K2CO3 / DMF / 80°C A->C B Ethyl 4-bromobutyrate (Alkylating Agent) B->C D Ethyl 4-[3-(trifluoromethyl)- 1H-pyrazol-1-yl]butanoate C->D Regioselective N1-Alkylation E Saponification LiOH / THF:H2O / RT D->E F 4-[3-(Trifluoromethyl)- 1H-pyrazol-1-yl]butanoic acid E->F Acidification (pH 3)

Fig 2. Synthetic workflow for trifluoromethyl pyrazole butanoic acid derivatives.

Protocol: Regioselective Synthesis of 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Phase 1: Regioselective N-Alkylation

  • Causality: Potassium carbonate ( K2​CO3​ ) is selected as a mild base. Because the −CF3​ group lowers the pKa of the pyrazole N−H , a mild base is sufficient to generate the pyrazolide anion without causing unwanted side reactions. Dimethylformamide (DMF) is used as a polar aprotic solvent to strip the hydration shell from the potassium ion, leaving a highly nucleophilic "naked" pyrazolide anion to attack the ethyl 4-bromobutyrate via an SN​2 mechanism.

  • Procedure:

    • Suspend 3-(trifluoromethyl)pyrazole (10.0 mmol, 1.0 eq) and anhydrous K2​CO3​ (20.0 mmol, 2.0 eq) in 25 mL of dry DMF under an inert argon atmosphere. Stir for 30 minutes at room temperature.

    • Add ethyl 4-bromobutyrate (11.0 mmol, 1.1 eq) dropwise over 10 minutes.

    • Elevate the reaction temperature to 80°C and maintain continuous stirring for 12 hours.

    • Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate ( 3×30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc 4:1) to isolate the major N1-alkylated ester.

  • Self-Validating System: The success of the regioselective alkylation is confirmed by 19F NMR. The chemical shift of the −CF3​ group will distinctly change upon N1-substitution compared to the N2-isomer. LC-MS must indicate the exact mass of the ester intermediate ( [M+H]+=251.1 ).

Phase 2: Saponification (Ester Hydrolysis)

  • Causality: Lithium hydroxide ( LiOH ) in a mixed aqueous-organic solvent system (THF/Water) ensures complete solubility of the lipophilic ester while providing the necessary hydroxide nucleophiles. THF prevents the ester from precipitating out of the aqueous phase, ensuring a homogenous reaction and rapid kinetics.

  • Procedure:

    • Dissolve the intermediate ethyl ester (8.0 mmol, 1.0 eq) in 24 mL of a THF/Water mixture (3:1 v/v).

    • Cool the solution to 0°C in an ice bath and add LiOH⋅H2​O (24.0 mmol, 3.0 eq) in a single portion.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 10 mL of water and wash with diethyl ether (15 mL) to remove unreacted starting materials.

    • Carefully acidify the aqueous layer to pH ~3 using 1M HCl. The target butanoic acid derivative will precipitate or form a separable oil. Extract with dichloromethane ( 3×20 mL), dry, and concentrate.

  • Self-Validating System: 1H NMR validation requires the complete disappearance of the ethyl ester signals (a quartet at ~4.1 ppm and a triplet at ~1.2 ppm). Furthermore, IR spectroscopy must reveal a broad O−H stretch (~2500-3000 cm −1 ) and a sharp C=O stretch (~1710 cm −1 ), confirming the presence of the free carboxylic acid.

References

  • ChemBK, "3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE - Physico-chemical Properties". URL:[Link]

  • The Journal of Organic Chemistry - ACS Publications, "“Reported, but Still Unknown.” A Closer Look into 3,4-Bis- and 3,4,5-Tris(trifluoromethyl)pyrazoles". URL:[Link]

  • Journal of Agricultural and Food Chemistry - ACS Publications, "Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids". URL:[Link]

  • JETIR Research Journal, "Review: Pharmacological Applications of Pyrazole Derivatives". URL:[Link]

Sources

Structural Elucidation of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic Acid: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The incorporation of a trifluoromethyl (–CF₃) group into the pyrazole scaffold is a well-established strategy in medicinal chemistry to enhance lipophilicity, metabolic stability, and target binding affinity. This structural motif is famously utilized in COX-2 inhibitors and related sulfonamide therapeutics[1]. The compound 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS 1153329-93-1) serves as a critical intermediate and building block in pharmaceutical synthesis[].

Accurate structural verification of this molecule requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Because the molecule features a chiral center, a fluorinated heterocycle, and a carboxylic acid moiety, its spectral assignment demands careful attention to diastereotopic effects and heteronuclear scalar couplings[3]. This whitepaper provides an authoritative, step-by-step methodology for acquiring, processing, and interpreting the ¹H and ¹³C NMR spectra of this compound.

Standardized Experimental Protocol for NMR Acquisition

To ensure reproducibility and establish a self-validating analytical system, the following protocol must be strictly adhered to. The workflow is designed so that 1D integrations and splitting patterns are mathematically confirmed by 2D correlation experiments.

Step 1: Sample Preparation

  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is selected over CDCl₃ to prevent the line broadening of the carboxylic acid proton (which exchanges too rapidly in non-polar solvents) and to ensure complete dissolution of the polar butanoic acid moiety.

  • Internal Standard: Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) for precise chemical shift referencing (δ = 0.00 ppm).

Step 2: Instrument Calibration & Tuning

  • Insert the 5 mm NMR tube into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of DMSO-d₆.

  • Tune and match the probe specifically for ¹H, ¹³C, and ¹⁹F frequencies to maximize the signal-to-noise (S/N) ratio.

  • Shim the magnet (Z1–Z5 gradients) until the TMS peak exhibits a line width at half-height of < 1.0 Hz.

Step 3: 1D Acquisition Parameters

  • ¹H NMR: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 15 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 32 transients.

  • ¹³C NMR: Execute a proton-decoupled ¹³C pulse sequence (e.g., zgpg30). Set the spectral width to 250 ppm, D1 to 2.0 seconds, and acquire 1024–2048 transients. The high number of scans is mandatory to resolve the quaternary carbons split by fluorine coupling.

Step 4: Processing & Fourier Transform

  • Apply an exponential window function (apodization) with a line broadening factor (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT).

  • Perform manual phase correction (zero and first order) and polynomial baseline correction to ensure accurate mathematical integration of the multiplets.

NMR_Workflow Sample 1. Sample Preparation (DMSO-d6 + 0.03% TMS) Acq1D 2. 1D Acquisition (1H, 13C, 19F NMR) Sample->Acq1D Acq2D 3. 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process 4. Processing & FT (Apodization, Phase Corr.) Acq2D->Process Analysis 5. Multiplet Analysis (Integration & J-Coupling) Process->Analysis Verify 6. Structural Verification (Self-Validating System) Analysis->Verify

Figure 1: Sequential NMR acquisition and processing workflow for structural verification.

Quantitative Spectral Data & Multiplet Analysis

The tables below summarize the expected chemical shifts (δ), multiplicities, coupling constants (J), and assignments for 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid in DMSO-d₆.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
COOH12.30br s-1HCarboxylic acid proton
Pyrazole H-57.85d2.31HAromatic CH adjacent to N1
Pyrazole H-46.65d2.31HAromatic CH adjacent to C-CF₃
Chain C3-H4.80m (sextet-like)~6.81HMethine proton attached to N1
Chain C2-Hₐ2.95dd16.5, 7.51HDiastereotopic methylene proton
Chain C2-H₆2.80dd16.5, 6.01HDiastereotopic methylene proton
Chain C4-H₃1.55d6.83HTerminal methyl group
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
C=O (Chain C1)172.5s-Carboxylic acid carbonyl
Pyrazole C-3142.0q²JC-F = 38.5Quaternary carbon attached to CF₃
Pyrazole C-5131.5s-Aromatic CH adjacent to N1
CF₃121.0q¹JC-F = 269.0Trifluoromethyl carbon
Pyrazole C-4105.0q³JC-F ≈ 2.0Aromatic CH
Chain C353.5s-Methine carbon attached to N1
Chain C241.0s-Methylene carbon
Chain C421.0s-Terminal methyl carbon

The Causality of Chemical Shifts: Mechanistic Justification

To move beyond mere observation, a Senior Application Scientist must understand the causality behind the spectral phenomena. The assignments above are governed by three primary mechanistic principles:

A. Diastereotopic Induction at the Methylene Group

The butanoic acid chain possesses a chiral center at C3. Because of this asymmetry, the two protons attached to the adjacent C2 carbon (Hₐ and H₆) are situated in distinct magnetic environments and are diastereotopic . They are not magnetically equivalent. Consequently, they couple to each other with a large geminal coupling constant (²J ≈ 16.5 Hz) and couple differently to the C3 methine proton (vicinal couplings ³J ≈ 7.5 Hz and 6.0 Hz, depending on the preferred rotamer populations). This transforms what would normally be a simple doublet into a complex ABX spin system, manifesting as two distinct doublet of doublets (dd) at 2.95 ppm and 2.80 ppm.

B. Heteronuclear Spin-Spin Coupling (¹³C-¹⁹F)

The spin-½ nature of the ¹⁹F nucleus causes distinct splitting patterns in the ¹³C NMR spectrum, which serve as internal anchors for assigning the heterocyclic ring system[4].

  • The CF₃ Carbon: Appears at ~121.0 ppm as a massive quartet due to the one-bond carbon-fluorine coupling (¹JC-F = 269.0 Hz).

  • The Pyrazole C-3 Carbon: Appears at ~142.0 ppm as a quartet due to two-bond coupling (²JC-F = 38.5 Hz).

  • The Pyrazole C-4 Carbon: Exhibits a fine, long-range scalar coupling (³JC-F ≈ 2.0 Hz). Observing this closely spaced quartet at 105.0 ppm is a hallmark of high-resolution spectra for 3-trifluoromethyl pyrazoles and confirms the regiochemistry of the ring.

C. Regiochemical Deshielding of the Pyrazole Protons

The pyrazole ring contains two protons, H-4 and H-5. The H-5 proton is positioned adjacent to the N1 nitrogen, which bears the electron-withdrawing alkyl chain. The inductive effect of the nitrogen, combined with the local magnetic anisotropy of the ring, highly deshields H-5, pushing its resonance downfield to ~7.85 ppm. Conversely, H-4 is shielded by the electron-donating resonance effects of the pyrazole system, appearing significantly upfield at ~6.65 ppm. The small coupling constant between them (J = 2.3 Hz) is highly characteristic of adjacent protons on a 5-membered heteroaromatic ring.

Conclusion

The structural elucidation of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid relies heavily on understanding the interplay between its chiral aliphatic chain and its fluorinated heteroaromatic ring. By recognizing the ABX pattern of the diastereotopic protons and mapping the ¹³C-¹⁹F scalar couplings, researchers can establish a self-validating analytical matrix that guarantees absolute structural certainty during drug development workflows.

References

  • [1] Title: 4-(5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | CID 9865808. Source: PubChem. URL: [Link]

  • [3] Title: Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Source: Molecules (PubMed). URL: [Link]

  • [4] Title: Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

Sources

Structural Elucidation of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic Acid: A Methodological Whitepaper on Small Molecule Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the precise spatial determination of pharmacophores is non-negotiable. The compound 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS 1153329-93-1) presents a fascinating intersection of crystallographic challenges. It features a flexible aliphatic chain, a rigid pyrazole core, a hydrogen-bond-donating/accepting carboxylic acid, and a highly dynamic trifluoromethyl (–CF₃) group. Furthermore, the molecule possesses a stereocenter at the C3 position of the butanoic acid chain.

As a Senior Application Scientist, I have designed this whitepaper to move beyond generic software tutorials. Here, we will dissect the causality behind the experimental and computational choices required to successfully crystallize, solve, and refine this specific class of fluorinated organic molecules.

The Causality of the Crystallization Strategy

Crystallization is not merely a separation technique; it is a thermodynamic selection process. For this molecule, the dominant intermolecular driving force is the formation of hydrogen-bonded dimers via the carboxylic acid—a classic R22​(8) supramolecular synthon. Because the synthetic compound is typically a racemate, it will thermodynamically favor crystallization in a centrosymmetric space group (such as P2₁/c), forming heterochiral dimers to maximize packing efficiency.

However, the –CF₃ group is highly lipophilic and introduces competing weak van der Waals interactions. If the chosen solvent system evaporates too quickly, the –CF₃ groups will pack haphazardly, leading to severe macroscopic twinning.

Protocol 1: Controlled Vapor Diffusion & Evaporation

To ensure a highly ordered lattice, we utilize a binary solvent system that balances the solubility of the polar carboxylic acid and the hydrophobic –CF₃ group.

  • Dissolution: Dissolve 10 mg of the compound in 0.5 mL of ethyl acetate (good solvent).

  • Anti-Solvent Layering: Carefully layer 1.0 mL of n-hexane (anti-solvent) over the solution in a narrow borosilicate vial.

  • Controlled Diffusion: Cap the vial with a septum pierced with a single 20-gauge needle. Place it in a vibration-free environment at a constant 20 °C.

  • Self-Validation (The Extinction Test): After 3–5 days, harvest the crystals. Place a candidate crystal under a polarized light microscope. Rotate the polarizer. Validation metric: A high-quality, single crystal will extinguish light completely and uniformly every 90 degrees. Irregular or sweeping extinction indicates a twinned crystal lattice, which must be discarded to prevent overlapping diffraction lattices.

SCXRD Data Acquisition: Freezing the Rotor

The –CF₃ group has an exceptionally low energy barrier to rotation around the C–C bond. At room temperature (298 K), this manifests as a smeared torus of electron density in the Fourier map, making it impossible to assign discrete fluorine positions.

To counteract this dynamic disorder, we must physically freeze the molecular rotor.

Protocol 2: Crystal Mounting and Cryocooling
  • Mounting: Coat the validated single crystal in a perfluoropolyether inert oil (e.g., Fomblin). This oil serves a dual purpose: it prevents solvent loss from the crystal lattice and acts as a rigid glass matrix when frozen.

  • Cryocooling: Mount the loop on the goniometer and immediately plunge it into an open-flow nitrogen cryostream set to 100 K .

  • Data Collection: Collect the diffraction data using Mo Kα radiation ( λ=0.71073 Å) or Cu Kα radiation.

  • Self-Validation (Spot Shape): Evaluate the initial diffraction frames. Validation metric: The diffraction spots must be sharp, circular, and extend to a resolution of at least 0.80 Å. Smeared spots indicate that the flash-cooling process fractured the crystal (ice-ring formation), requiring a remount.

G N1 1. Crystal Growth (Slow Evaporation) N2 2. SCXRD Data Collection (Cryocooling at 100 K) N1->N2 Select single crystal N3 3. Structure Solution (SHELXT / OLEX2) N2->N3 Integration & Scaling N4 4. Anisotropic Refinement & H-Atom Placement N3->N4 Phase assignment N5 5. Modeling CF3 Disorder (PART / SADI / SIMU) N4->N5 Residual density check N6 6. Final Validation (CheckCIF) N5->N6 Convergence (R1 < 0.05)

Workflow for crystallographic analysis and refinement of CF3-containing organic molecules.

Structural Solution and Refinement Logic (E-E-A-T)

Once the data is integrated and scaled, the phase problem is solved using intrinsic phasing methods. We utilize the graphical interface OLEX2 () [1] coupled with the refinement engine SHELXL () [2].

A. Validating the Carboxylic Acid Dimer

When refining the structure, do not geometrically place the carboxylic acid proton (HFIX 147). Because the planarity and geometry of the carboxylic acid dimer are critical to understanding the molecule's solid-state behavior () [3], this specific proton must be located objectively from the difference Fourier map (Q-peaks). Once found, its coordinates and isotropic displacement parameter ( Uiso​ ) should be freely refined to prove the existence of the O–H···O hydrogen bond.

B. The Mathematics of –CF₃ Disorder

Even at 100 K, the –CF₃ group frequently exhibits static disorder, where the crystal lattice contains a mixture of two distinct rotational conformations (e.g., staggered vs. eclipsed relative to the pyrazole ring) () [4].

If the thermal ellipsoids of the fluorine atoms appear abnormally large or elongated, you must split the positions.

Protocol 3: Modeling Disorder in SHELXL

  • Identify the Split: Locate the residual electron density peaks (Q-peaks) arranged in a secondary triangle around the carbon atom.

  • Assign Parts: Assign the primary fluorine atoms to PART 1 and the secondary peaks to PART 2.

  • Free Variable Occupancy: Tie their occupancies to a free variable (e.g., 21.00000 for Part 1 and -21.00000 for Part 2) so they sum to exactly 1.0.

  • Apply Restraints (The Causality): Because the highly overlapping electron density causes least-squares refinement to become unstable, you must apply chemical logic:

    • SADI: Restrains all C–F bond lengths to be mathematically similar.

    • SIMU / DELU: Restrains the anisotropic displacement parameters (ADPs) of overlapping atoms to be similar, preventing non-positive definite (NPD) errors.

  • Self-Validation (Convergence): Run the refinement. Validation metric: The Shift/Error ratio must drop below 0.001. The final R1​ value should be < 5%, and the highest remaining electron density peak should be < 0.5 e/ų.

Quantitative Data Summary

Based on the structural motifs and the predicted centrosymmetric packing of the racemate, the expected crystallographic parameters following a successful refinement are summarized below.

Crystallographic ParameterExpected / Target Value
Chemical formula C₈H₉F₃N₂O₂
Formula weight 222.17 g/mol
Data Collection Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Z (Molecules per unit cell) 4
Goodness-of-fit (GOOF) on F² 0.950 – 1.050
Final R indices [I > 2σ(I)] R1​ < 0.050, wR2​ < 0.120
Largest diff. peak and hole < 0.50 and > -0.50 e/ų

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry.[Link]

  • Donohue, J. (1968). Concerning the planarity of the carboxylic acid dimer configuration. Acta Crystallographica Section B.[Link]

  • Karle, J. M., & Bhattacharjee, A. (1996). Trifluoromethyl group disorder in crystalline 2,8-bis(trifluoromethyl)-4-hydroxymethylquinoline. Journal of Chemical Crystallography.[Link]

Discovery and Synthesis of Novel Pyrazole Carboxylic Acids: A Technical Guide to Scaffold Optimization and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole carboxylic acids represent a privileged pharmacophore in modern drug discovery, combining the amphoteric, hydrogen-bonding capabilities of the pyrazole core with the electrostatic anchoring potential of a carboxylic acid. This technical guide explores the rational design, structure-activity relationships (SAR), and advanced synthetic methodologies of novel pyrazole carboxylic acids, providing actionable insights for researchers and drug development professionals.

Pharmacophore Rationale and Structural Dynamics

The pyrazole ring is a five-membered heterocycle possessing two vicinal nitrogen atoms: a pyrrole-type acidic nitrogen and a pyridine-type sp2-hybridized basic nitrogen[1]. This amphoteric nature allows the scaffold to act simultaneously as a hydrogen bond donor and acceptor[1]. When functionalized with a carboxylic acid moiety, the resulting pyrazole carboxylic acid gains a powerful electrostatic anchor capable of engaging in salt bridges and strong hydrogen-bonding networks within target protein binding pockets. Over 60% of FDA-approved drugs contain N-heterocycles, and pyrazoles are increasingly prominent due to their metabolic stability and versatile bonding ability[1].

Pharmacophore PZ Pyrazole Core (Amphoteric Scaffold) CA Carboxylic Acid (H-Bond Donor/Acceptor) PZ->CA Functionalization SUB Hydrophobic Substituents (Aryl/Alkyl Groups) PZ->SUB Diversification TARG Target Protein (e.g., KEAP1, CYP51, hCA) PZ->TARG Pi-Cation/Coordination CA->TARG Electrostatic/H-Bonding SUB->TARG Van der Waals/Pi-Pi

Logical relationship of pyrazole carboxylic acid pharmacophore elements and target interactions.

Target Landscape and Biological Efficacy

The versatility of the pyrazole carboxylic acid scaffold is evidenced by its broad spectrum of biological activities across multiple therapeutic areas:

  • Carbonic Anhydrase (CA) Inhibition: Pyrazole-carboxamides and their carboxylic acid precursors have been identified as potent inhibitors of human erythrocyte hCA I and hCA II isoenzymes, which are critical targets for glaucoma and diuresis management[2].

  • Protein-Protein Interaction (PPI) Antagonism: In the context of the KEAP1:NRF2 pathway, pyrazole carboxylic acids serve as noncovalent antagonists. The carboxylic acid forms critical electrostatic interactions within the Kelch domain, upregulating NRF2-dependent gene expression to combat oxidative stress[3].

  • Antifungal Activity: Novel derivatives, such as 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid (Compound L1), exhibit significant affinity for sterol 14-alpha demethylase (CYP51), demonstrating moderate to high antifungal activity against Candida albicans with a highly stable molecular structure confirmed by Density Functional Theory (DFT)[4].

  • Metabolic and Hypoxia Targeting: Pyrazole carboxylic acids have been optimized into potent, selective inhibitors of rat long chain L-2-hydroxy acid oxidase (Hao2)[5], and their fused derivatives act as Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) inhibitors for treating renal anemia[6].

Quantitative Biological Activity of Key Pyrazole Carboxylic Acids
Compound / ScaffoldPrimary TargetBiological ActivityTherapeutic ApplicationSource
15-XV & 15-XXXII Hao2 (Rat)Potent inhibition (nM range)Blood pressure regulation[5]
Pyrazole-carboxamides hCA II Ki​ = 0.007–4.235 µMGlaucoma / Diuretics[2]
Compound L1 CYP51 (C. albicans) IC50​ = 34.25 μg/mLAntifungal[4]
Compound 37 KEAP1:NRF2High affinity bindingAntioxidant / Inflammation[3]

Advanced Synthetic Methodologies: Causality in Reaction Design

While traditional synthesis often relies on the Knorr condensation of 1,3-dicarbonyl compounds with hydrazines followed by ester hydrolysis, modern approaches prioritize step economy and structural diversity. A highly innovative methodology involves the[3+2] cascade annulation/ring-opening reaction between hydrazones and exocyclic dienones to yield 5-(pyrazol-4-yl) pentanoic acids[7].

Self-Validating Experimental Protocol: Cascade Annulation to Pyrazolyl Pentanoic Acids

This protocol details the aerobic, copper(II)-catalyzed synthesis of pyrazole-bound pentanoic acids. The experimental design is a self-validating system that isolates the exact mechanistic role of the catalyst's hydration state.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the hydrazone derivative (0.6 mmol) and the exocyclic dienone (0.5 mmol) in 5 mL of an appropriate organic solvent[7].

  • Catalyst Addition: Add 50 mol% of Copper(II) chloride dihydrate ( CuCl2​⋅2H2​O ) to the mixture[7].

  • Reaction Conditions: Equip the flask with an oxygen balloon to maintain an O2​ atmosphere. Stir the reaction mixture at 80 °C for 28 hours[7].

  • Monitoring: Monitor the reaction progress via TLC. The initial formation of a spiro pyrazoline intermediate will be observed, followed by its conversion to the acyclic pentanoic acid derivative[7].

  • Workup and Isolation: Quench the reaction, extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography to isolate the 5-(pyrazol-4-yl) pentanoic acid[7].

Causality and Mechanistic Validation: The selection of CuCl2​⋅2H2​O is not arbitrary; it is the mechanistic linchpin of the reaction. The initial [3+2] annulation forms a highly strained spiro pyrazoline intermediate. The driving force for the subsequent step is the release of this ring strain. The two equivalents of water coordinated to the copper catalyst act as the specific nucleophile required to attack the intermediate, triggering a cascade ring-opening that yields the free carboxylic acid[7].

Self-Validation: To validate this causality, the protocol is run in parallel using strictly anhydrous CuCl2​ . Under anhydrous conditions, the reaction halts entirely at the spiro pyrazoline stage, explicitly proving that the catalyst's hydration provides the necessary nucleophile for the cascade completion[7].

SyntheticWorkflow SM1 Hydrazone (0.6 mmol) ANN [3+2] Annulation SM1->ANN SM2 Exocyclic Dienone (0.5 mmol) SM2->ANN CAT CuCl2·2H2O Catalyst (50 mol%, O2, 80°C) CAT->ANN Catalyzes ROP Nucleophilic Ring-Opening (Driven by H2O) CAT->ROP Provides H2O INT Spiro Pyrazoline Intermediate ANN->INT INT->ROP PROD Pyrazolyl Pentanoic Acid (Target Scaffold) ROP->PROD

Cascade annulation and ring-opening synthetic workflow for pyrazolyl pentanoic acids.

Conclusion

The pyrazole carboxylic acid scaffold remains a cornerstone of rational drug design, offering a unique blend of amphoteric properties and robust electrostatic anchoring. By understanding the causal relationships between synthetic conditions (such as specific catalyst hydration) and structural outcomes, researchers can efficiently access novel chemical space and develop highly potent therapeutics across diverse biological targets.

References[1] Recent highlights in the synthesis and biological significance of pyrazole derivatives - nih.gov. Verify Source[5] Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - nih.gov. Verify Source[2] Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - nih.gov. Verify Source[7] Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - rsc.org. Verify Source[4] Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid - nih.gov.Verify Source[6] Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia - nih.gov.Verify Source[3] Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction - acs.org. Verify Source

Sources

Literature review of trifluoromethyl-containing pyrazole compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Fusion of Fluorine and a Versatile Heterocycle

In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The trifluoromethyl (CF3) group and the pyrazole ring are two such pharmacophores that have independently proven their value in the design of numerous therapeutic agents. The fusion of these two entities into the trifluoromethyl-pyrazole scaffold has given rise to a new generation of compounds with a broad spectrum of biological activities, making them a focal point of intensive research in drug discovery.

The trifluoromethyl group, owing to its high electronegativity, metabolic stability, and ability to modulate lipophilicity, is a powerful tool for enhancing the drug-like properties of a molecule.[1][2] Its introduction can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and enhance cell permeability.[1][2] From a bioisosteric perspective, the CF3 group can act as a replacement for other groups like a methyl or chloro group, but with significantly altered electronic properties.[2][3]

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile scaffold found in a number of approved drugs, including the anti-inflammatory drug celecoxib and the anti-obesity drug rimonabant.[4] Its unique structural and electronic features allow it to participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.[5] Furthermore, the pyrazole nucleus is relatively resistant to oxidative metabolism, contributing to improved pharmacokinetic profiles.[4]

The combination of the trifluoromethyl group and the pyrazole ring in a single molecule creates a synergistic effect, leading to compounds with enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth review of the synthesis, medicinal chemistry applications, and structure-activity relationships of trifluoromethyl-containing pyrazole compounds.

Synthetic Strategies for Trifluoromethyl-Containing Pyrazoles

The synthesis of trifluoromethyl-containing pyrazoles can be broadly categorized into two main approaches: the construction of the pyrazole ring from acyclic precursors already bearing a trifluoromethyl group, and the introduction of the trifluoromethyl group onto a pre-existing pyrazole ring. The former is the more common strategy, with several well-established methods available.

One of the most widely used methods involves the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[6] This versatile approach allows for the synthesis of a wide variety of substituted trifluoromethyl-pyrazoles by simply varying the substituents on the dicarbonyl compound and the hydrazine.

Another powerful method is the 1,3-dipolar cycloaddition of trifluoromethyl-containing 1,3-dipoles, such as nitrile imines, with appropriate dipolarophiles.[5][6] This strategy offers excellent control over the regioselectivity of the pyrazole ring formation.

More recently, novel methods for the synthesis of N-trifluoromethyl pyrazoles have been developed, involving the trapping of transiently generated trifluoromethylhydrazine.[1] This one-pot synthesis allows for the preparation of functionalized N-trifluoromethyl pyrazoles from readily available starting materials.[1]

Below is a generalized workflow for the synthesis of trifluoromethyl-pyrazole derivatives.

Synthetic_Workflow General Synthetic Workflow for Trifluoromethyl-Pyrazole Derivatives Start Starting Materials (e.g., Trifluoromethylated 1,3-dicarbonyls, Hydrazines) Reaction Condensation / Cyclization Start->Reaction Intermediate Crude Trifluoromethyl-Pyrazole Reaction->Intermediate Purification Purification (e.g., Chromatography, Recrystallization) Intermediate->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Trifluoromethyl-Pyrazole Derivative Characterization->Final_Product

Caption: A generalized workflow for the synthesis and purification of trifluoromethyl-pyrazole derivatives.

Therapeutic Applications of Trifluoromethyl-Containing Pyrazole Compounds

The unique physicochemical properties of trifluoromethyl-containing pyrazoles have led to their exploration in a wide array of therapeutic areas. These compounds have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents, among other activities.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antibiotics. Trifluoromethyl-pyrazole derivatives have emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria.[7][8]

Several studies have reported the design and synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant Gram-positive bacteria.[4][7] These compounds have been shown to inhibit bacterial growth in both planktonic and biofilm contexts and can be more effective than the control antibiotic vancomycin in eradicating preformed biofilms.[7][8] Investigations into their mechanism of action suggest that they may have multiple targets within the bacterial cell, which could reduce the likelihood of resistance development.[7][8]

The presence of the trifluoromethyl group is often crucial for the antimicrobial activity and can also reduce the toxicity of these compounds to human cells.[3][7] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrazole and phenyl rings significantly influence the antibacterial potency.[4][7]

Compound TypeTarget Organism(s)Reported Activity (MIC)Reference(s)
N-(trifluoromethyl)phenyl substituted pyrazolesMRSA, Enterococcus faecalisAs low as 0.25 µg/mL[4]
3,5-bis(trifluoromethyl)phenyl substituted pyrazolesGram-positive bacteriaAs low as 0.25 µg/mL[4]
3-(Trifluoromethyl)-1H-pyrazole derivativesEscherichia coli, Bacillus subtilis, Staphylococcus albusModerate to good activity[9]

Table 1: Summary of Antimicrobial Activity of Selected Trifluoromethyl-Pyrazole Derivatives

In addition to their antibacterial properties, some trifluoromethyl-pyrazole derivatives have also shown promising antifungal activity against various pathogenic fungi, including Candida albicans and Aspergillus niger.[9][10]

Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the development of novel, more effective, and less toxic anticancer agents is a major research focus. Trifluoromethyl-pyrazole derivatives have demonstrated significant potential in this area, with several compounds exhibiting potent cytotoxic activity against a range of cancer cell lines.[11][12][13]

One of the key mechanisms by which these compounds exert their anticancer effects is through the inhibition of tubulin polymerization.[14][15] Tubulin is a critical component of the cytoskeleton and is essential for cell division. By disrupting tubulin dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.[14][15] Hybrid molecules combining the trifluoromethyl-pyrazole scaffold with structural features of known tubulin inhibitors, such as combretastatin A-4, have shown particularly promising results.[14][15]

Furthermore, trifluoromethyl-pyrazole derivatives have been investigated as inhibitors of various protein kinases that are involved in cancer cell proliferation, survival, and angiogenesis.[16][17][18][19] For instance, certain derivatives have shown potent inhibitory activity against kinases such as FLT3 and VEGFR2, which are important targets in acute myeloid leukemia (AML).[18]

Anticancer_MoA Mechanisms of Anticancer Activity of Trifluoromethyl-Pyrazole Derivatives Compound Trifluoromethyl-Pyrazole Derivative Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Kinase Kinase Inhibition (e.g., FLT3, VEGFR2) Compound->Kinase CellCycle Cell Cycle Arrest Tubulin->CellCycle Proliferation Inhibition of Cancer Cell Proliferation Kinase->Proliferation Apoptosis Apoptosis CellCycle->Apoptosis Apoptosis->Proliferation

Caption: Key mechanisms of anticancer activity for trifluoromethyl-pyrazole compounds.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, but their long-term use can be associated with significant side effects.[20] The trifluoromethyl-pyrazole scaffold has been explored for the development of novel anti-inflammatory agents with improved safety profiles.[21][22][23][24]

Many of these compounds act as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.[21][22] By selectively inhibiting COX-2 over the constitutive isoform COX-1, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects.[22] The trifluoromethyl group often plays a crucial role in achieving this selectivity.[22]

In addition to COX inhibition, some trifluoromethyl-pyrazole derivatives have been shown to modulate other inflammatory pathways, such as the inhibition of p38 MAPK and the suppression of pro-inflammatory cytokine production.[23]

Compound SeriesTargetIn Vitro Activity (IC50)In Vivo ActivityReference(s)
Trifluoromethyl-pyrazole-carboxamidesCOX-1/COX-2e.g., 0.46 µM (COX-1), 3.82 µM (COX-2) for one derivativeSignificant anti-inflammatory activity in rat paw edema assay[22]
3-TrifluoromethylpyrazolesCOX-2-62-76% inhibition of inflammation[21]
5-Trifluoromethyl-Δ²-pyrazolines--Significant antinociceptive effect in a chronic inflammatory pain model[20]

Table 2: Anti-inflammatory Activity of Representative Trifluoromethyl-Pyrazole Derivatives

Other Therapeutic Applications

The versatility of the trifluoromethyl-pyrazole scaffold extends beyond the applications mentioned above. Researchers have also investigated these compounds as:

  • NFAT Transcription Factor Regulators: A series of bis(trifluoromethyl)pyrazoles have been identified as novel inhibitors of cytokine production by regulating the nuclear factor of activated T-cells (NFAT) transcription factor.[25] These compounds show potential for the treatment of autoimmune diseases.[25]

  • Kinase Inhibitors for Various Diseases: The ability of trifluoromethyl-pyrazoles to act as kinase inhibitors makes them attractive candidates for a wide range of diseases beyond cancer, including neurodegenerative and metabolic disorders.[16]

Structure-Activity Relationship (SAR) Studies

The biological activity of trifluoromethyl-pyrazole compounds is highly dependent on their substitution pattern. SAR studies have provided valuable insights into the key structural features required for optimal potency and selectivity.

For antibacterial agents , the presence and position of the trifluoromethyl group on the phenyl ring are often critical.[4][7] Lipophilicity and the size of other substituents also play a significant role in determining the minimum inhibitory concentration (MIC).[7]

In the case of anticancer compounds that target tubulin, the nature of the aryl groups at the 1- and 5-positions of the pyrazole ring is crucial for activity.[14][15] The trimethoxyphenyl motif, for example, is a common feature in many potent tubulin inhibitors.[14][15]

For anti-inflammatory agents targeting COX enzymes, the substitution on the pyrazole ring and the nature of the side chain at the 4-position can significantly impact COX-2 selectivity.[22]

Conclusion and Future Perspectives

The trifluoromethyl-pyrazole scaffold has firmly established itself as a privileged motif in medicinal chemistry. The unique combination of the electron-withdrawing and metabolically stable trifluoromethyl group with the versatile and biologically active pyrazole ring has led to the discovery of numerous compounds with potent and diverse pharmacological activities.

Future research in this area is likely to focus on several key aspects:

  • Development of more efficient and regioselective synthetic methodologies to access a wider range of structurally diverse trifluoromethyl-pyrazole derivatives.

  • In-depth investigation of the mechanisms of action of these compounds to identify novel biological targets and pathways.

  • Optimization of the pharmacokinetic and toxicological profiles of lead compounds to enhance their drug-like properties.

  • Exploration of novel therapeutic applications for this versatile scaffold, including in areas such as neurodegenerative diseases and viral infections.

The continued exploration of the chemical space around the trifluoromethyl-pyrazole core holds great promise for the development of the next generation of therapeutic agents to address unmet medical needs.

References

  • Saleh, I., Raj KC, H., Roy, S., Abugazleh, M. K., Ali, H., Gilmore, D., & Alam, M. A. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1737-1748. [Link]

  • Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5169. [Link]

  • (2022). Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Polycyclic Aromatic Compounds. [Link]

  • Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. [Link]

  • (n.d.). Synthesis, structure and biological activity of 3(5)-trifluoromethyl-1H-pyrazoles derived from hemicurcuminoids. e-Spacio. [Link]

  • (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

  • (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. [Link]

  • Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. [Link]

  • (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Hura, N., et al. (2018). Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ACS Omega, 3(2), 2156-2169. [Link]

  • (2022). Some anticancer compounds with pyrazole and trifluoromethylphenyl rings. ResearchGate. [Link]

  • (2015). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 92, 695-707. [Link]

  • (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Pharmaceutical Analysis. [Link]

  • (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. [Link]

  • (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • (2009). Effect of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles on chronic inflammatory pain model in rats. European Journal of Pharmacology, 616(1-3), 100-106. [Link]

  • (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Journal of Medicinal and Chemical Sciences. [Link]

  • (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea. [Link]

  • Hura, N., et al. (2018). Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ACS Omega. [Link]

  • (2000). 3,5-Bis(trifluoromethyl)pyrazoles: A Novel Class of NFAT Transcription Factor Regulator. Journal of Medicinal Chemistry. [Link]

  • (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. [Link]

  • (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules. [Link]

  • (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. The Journal of Organic Chemistry. [Link]

  • (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances. [Link]

  • (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. [Link]

  • (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]

  • (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • (2016). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3588. [Link]

  • (n.d.). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing. [Link]

  • (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. [Link]

Sources

Elucidating the Mechanism of Action for Pyrazole-Based Compounds: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

The pyrazole nucleus is a five-membered aromatic heterocycle that has earned its status as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its remarkable versatility is demonstrated by its presence in a wide array of blockbuster drugs, from the anti-inflammatory agent Celecoxib (Celebrex®) and the erectile dysfunction treatment Sildenafil (Viagra®) to the withdrawn anti-obesity drug Rimonabant.[1][2][4][5][6] The success of these compounds underscores the therapeutic potential of the pyrazole core, yet each operates through a distinct mechanism of action (MoA).

For researchers and drug development professionals working with novel pyrazole-based entities, a robust and systematic approach to elucidating their MoA is not merely an academic exercise—it is the cornerstone of a successful therapeutic program. This guide provides a field-proven, integrated framework for moving beyond simple target identification to a comprehensive understanding of a compound's biological impact. Our philosophy is built on a self-validating system where phenotypic observations guide target identification, which is then confirmed by dissecting the downstream molecular pathways.

A Strategic Framework for MoA Elucidation

The journey to define a compound's MoA is a multi-stage investigation that logically progresses from a broad, observable effect to a precise molecular interaction and its subsequent cellular consequences. We advocate for a three-pronged strategy that ensures a comprehensive and validated understanding.

  • Phenotypic Screening (The "What"): This "top-down" or "classical pharmacology" approach begins by identifying a desired change in the phenotype of a cell or organism, independent of any preconceived target.[7][8][9][10][11] It is an unbiased discovery engine.

  • Target Identification & Validation (The "Who"): Once a compound elicits a consistent and desirable phenotype, the critical next step is to identify its direct molecular binding partner(s)—a process often termed target deconvolution.[8]

  • Pathway & Network Analysis (The "How"): With a validated target in hand, the final phase is to map the downstream signaling cascade, connecting the molecular interaction to the ultimate phenotypic outcome.

This integrated workflow ensures that each stage informs and validates the next, creating a cohesive and trustworthy MoA narrative.

cluster_0 MoA Elucidation Workflow A Part 1: Phenotypic Screening (What is the biological effect?) B Part 2: Target Identification (Who does the compound bind to?) A->B Guides Target Deconvolution B->A Validation: Does target knockdown mimic phenotype? C Part 3: Pathway Analysis (How does binding cause the effect?) B->C Informs Pathway Interrogation C->A Validation: Does pathway manipulation mimic phenotype? D Validated Mechanism of Action C->D Explains Phenotype

Caption: A strategic workflow for comprehensive MoA studies.

Part 1: Phenotypic Screening — The Unbiased Starting Point

Expertise & Experience: The power of phenotypic screening lies in its agnosticism. By focusing on a functional outcome—such as cancer cell death, reduced inflammation, or neurite outgrowth—we allow the biology to reveal novel mechanisms that might be missed by a purely target-based approach.[9][10] This is particularly valuable for complex diseases where the optimal molecular intervention point is not yet known.

Trustworthiness: A self-validating phenotypic screen relies on robust, quantifiable, and reproducible readouts. High-content screening (HCS), which uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously, is the gold standard. It allows for the creation of a detailed "phenotypic fingerprint" for each compound, increasing confidence in the observed effects.

Experimental Protocol: High-Content Phenotypic Profiling for Anti-Cancer Compounds

This protocol describes a multi-parameter assay to identify compounds that induce apoptosis and alter cell morphology in a cancer cell line (e.g., HeLa).

  • Cell Seeding: Plate HeLa cells in 384-well, black-walled, clear-bottom imaging plates at a density of 2,000 cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of the pyrazole-based test compounds. Use an acoustic liquid handler to dispense compounds into the cell plates (final concentrations ranging from 10 nM to 30 µM). Include DMSO (vehicle control) and Staurosporine (positive control for apoptosis). Incubate for 24 hours.

  • Staining:

    • Add a solution containing Hoechst 33342 (stains nuclei), CellMask™ Green (stains cytoplasm), and a caspase-3/7 activation reagent (indicates apoptosis).

    • Incubate for 30 minutes at 37°C, protected from light.

  • Automated Imaging:

    • Use a high-content imaging system to acquire images from each well in three fluorescent channels (DAPI for Hoechst, FITC for CellMask and Caspase, TRITC for an optional mitochondrial potential dye).

    • Acquire at least four fields of view per well to ensure statistical power.

  • Image Analysis:

    • Utilize image analysis software to segment images and identify individual cells.

    • Quantify multiple parameters per cell:

      • Cell Count: For cytotoxicity.

      • Nuclear Intensity & Area (Hoechst): To detect nuclear condensation (a hallmark of apoptosis).

      • Caspase-3/7 Intensity: To quantify the number of apoptotic cells.

      • Cell Area & Roundness (CellMask): To measure morphological changes.

  • Data Interpretation: Generate dose-response curves for key parameters. A promising "hit" would be a compound that significantly increases caspase-3/7 activity and nuclear condensation without causing immediate cell loss at lower concentrations (indicating apoptosis rather than necrosis).

Data Presentation: Sample High-Content Screening Results
CompoundEC₅₀ Cell Viability (µM)EC₅₀ Caspase-3/7 Activation (µM)Max % Apoptotic CellsPhenotypic Observation
PZ-Cmpd-01 1.20.875%Classic apoptosis, cell rounding
PZ-Cmpd-02 > 30> 30< 5%No significant effect
Staurosporine 0.50.290%Potent apoptosis (Positive Control)
DMSO N/AN/A< 2%Healthy morphology (Vehicle Control)

Part 2: Target Identification & Validation — From "What" to "Who"

Expertise & Experience: Identifying the direct molecular target of a phenotypic hit is the most challenging, yet crucial, phase. The choice of method depends on the compound's properties and the suspected target class. We employ two orthogonal approaches—affinity-based and label-free—to increase the probability of success and provide mutual validation.

Trustworthiness: A credible target is one that is identified through multiple independent methods. Furthermore, the interaction must be validated by demonstrating that direct modulation of the identified protein (e.g., via genetic knockdown) recapitulates the original phenotype observed in Part 1.[12] This closes the loop and establishes a causal link between target and effect.

cluster_1 Target Identification & Validation Workflow Pheno Phenotypic Hit (e.g., Apoptosis Induction) Affinity Affinity-Based Methods (AP-MS) Pheno->Affinity LabelFree Label-Free Methods (CETSA, Kinome Profiling) Pheno->LabelFree Putative Putative Targets (List of Proteins) Affinity->Putative LabelFree->Putative Validation Target Validation (siRNA/CRISPR Knockdown) Putative->Validation Hypothesis Testing Validated Validated Target Validation->Validated Phenotype Recapitulated?

Caption: An integrated workflow for identifying and validating drug targets.

Key Methodologies and Protocols

This method uses the compound as "bait" to capture its binding partners from a cell lysate.[13]

Protocol: On-Bead Affinity Pull-Down

  • Matrix Preparation: Synthesize an analog of the active pyrazole compound with a linker arm suitable for covalent attachment to agarose beads. Crucially, confirm this modified compound retains the biological activity of the parent molecule.

  • Lysate Preparation: Grow and harvest cells (e.g., 1x10⁸ cells). Lyse them under non-denaturing conditions to preserve protein complexes. Clarify the lysate by centrifugation.

  • Incubation: Incubate the clarified cell lysate with the compound-conjugated beads for 2-4 hours at 4°C. As a negative control, incubate a separate aliquot of lysate with unconjugated beads. For a competition control, pre-incubate the lysate with an excess of the free, unmodified compound before adding the beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: True binding partners should be present in the compound-bead sample but absent or significantly reduced in the control bead and competition control samples.

CETSA is a powerful label-free method based on the principle that a protein becomes more resistant to heat-induced unfolding when bound to a ligand.[14][15][16]

Protocol: Isothermal Dose-Response CETSA

  • Determine Melt Curve: First, treat cells with either DMSO or a high concentration of the test compound. Heat aliquots of the cells across a wide temperature gradient (e.g., 40-70°C). Lyse the cells, separate soluble and aggregated fractions by centrifugation, and run a Western blot for a suspected target protein to determine its melting temperature (Tₘ).

  • Dose-Response Experiment: Treat intact cells with a range of compound concentrations for 1 hour at 37°C.

  • Heating: Heat all samples at a single, fixed temperature (chosen from the melt curve, typically Tₘ + 4-6°C) for 3 minutes.

  • Lysis & Separation: Lyse the cells by freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using a method like Western blotting or an AlphaScreen® assay.

  • Analysis: Plot the amount of soluble protein against the compound concentration. A dose-dependent increase in soluble protein indicates direct target engagement in the cellular environment.

Part 3: Pathway & Network Analysis — Connecting Target to Phenotype

Expertise & Experience: Knowing the target is only half the story. We must then map the signaling pathways that are modulated by the compound-target interaction to understand how the phenotype is achieved. This involves examining the phosphorylation state and expression levels of downstream effector proteins.

Trustworthiness: The MoA is validated when we can demonstrate that the compound perturbs the same pathway nodes as a known modulator of the identified target. For example, if our pyrazole compound is found to bind to Kinase X, it should induce phosphorylation changes in known substrates of Kinase X.

Case Studies: MoA of Known Pyrazole-Based Drugs
  • Celecoxib (COX-2 Inhibitor): Celecoxib selectively binds to the active site of the cyclooxygenase-2 (COX-2) enzyme.[17][18] This blocks the conversion of arachidonic acid into prostaglandin H2, a precursor for pro-inflammatory prostaglandins, thereby reducing pain and inflammation.[5][19]

cluster_2 Celecoxib MoA AA Arachidonic Acid PGH2 Prostaglandin H2 AA->PGH2 Conversion COX2 COX-2 Enzyme PGs Pro-inflammatory Prostaglandins Inflam Inflammation & Pain Celecoxib Celecoxib

Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.

  • Sildenafil (PDE5 Inhibitor): In response to sexual stimulation, nitric oxide (NO) increases levels of cyclic guanosine monophosphate (cGMP), which causes smooth muscle relaxation and vasodilation.[20] Sildenafil selectively inhibits phosphodiesterase type 5 (PDE5), the enzyme responsible for breaking down cGMP.[6][21][22] This leads to elevated cGMP levels, enhanced vasodilation, and improved blood flow.[6][23]

cluster_3 Sildenafil MoA NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP Relax Smooth Muscle Relaxation (Vasodilation) cGMP->Relax GMP Inactive GMP cGMP->GMP Degradation PDE5 PDE5 Enzyme Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil inhibits PDE5, increasing cGMP levels.

Experimental Technique: Reverse Phase Protein Array (RPPA)

RPPA is a high-throughput antibody-based microarray technique that allows for the simultaneous quantification of hundreds of total and post-translationally modified proteins (e.g., phosphorylated proteins) from a very small amount of sample.[24][25][26][27] This provides a broad "snapshot" of the activation state of numerous signaling pathways.

Protocol: RPPA for Pathway Analysis

  • Sample Preparation: Treat cells with the test compound at various concentrations and time points. Harvest the cells and prepare total protein lysates using a specialized lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Accurately determine the total protein concentration for each lysate.

  • Serial Dilution: Serially dilute each lysate to create a concentration curve. This is critical for accurate signal quantification.

  • Array Printing: Use a robotic arrayer to spot the diluted lysates onto nitrocellulose-coated glass slides.[27] Each slide contains thousands of spots, representing all samples and their dilutions.

  • Immunostaining: Each slide (array) is incubated with a single primary antibody that recognizes a specific protein or phospho-protein. This is followed by incubation with a labeled secondary antibody.

  • Signal Detection: Scan the slides to detect the signal (usually fluorescent or colorimetric) at each spot.

  • Data Analysis:

    • Image analysis software quantifies the intensity of each spot.

    • A curve is fitted to the dilution series for each sample to determine a relative protein concentration.

    • Data is normalized to total protein content.

    • Statistical analysis (e.g., heatmaps, pathway analysis) is performed to identify significant changes in protein expression or phosphorylation across different treatment conditions.

Data Presentation: Sample RPPA Heatmap Data
Protein TargetDMSO ControlPZ-Cmpd-01 (1 µM)Fold ChangePathway
p-AKT (S473) 1.00.2-5.0 PI3K/AKT
p-ERK (T202/Y204) 1.03.5+3.5 MAPK/ERK
p-S6K (T389) 1.00.3-3.3 mTOR
Cleaved PARP 1.06.8+6.8 Apoptosis
Total AKT 1.01.11.1PI3K/AKT

(Values are normalized relative signal intensities)

This data would suggest that PZ-Cmpd-01 inhibits the PI3K/AKT/mTOR survival pathway while activating the MAPK/ERK pathway and strongly inducing the apoptotic marker, Cleaved PARP.

Conclusion: Building the Complete, Self-Validating MoA Model

The ultimate goal of these studies is to synthesize the findings from all three parts into a single, coherent narrative. A high-confidence MoA is achieved when the data is mutually reinforcing: the compound induces a specific phenotype (Part 1); it is shown to directly bind and modulate a molecular target (Part 2); and the modulation of this target leads to downstream pathway changes that logically explain the observed phenotype (Part 3).

This rigorous, multi-faceted approach ensures scientific integrity and provides the robust, trustworthy data package required to advance a novel pyrazole-based compound through the drug development pipeline. It transforms a simple observation into a well-understood therapeutic hypothesis, paving the way for the next generation of innovative medicines.

References

  • What is the mechanism of Rimonabant? (2024) Patsnap Synapse. [Link]

  • Celebrex (Celecoxib) Pharmacology. (2023) News-Medical.Net. [Link]

  • Celecoxib: Mechanism of Action & Structure. (n.d.) Study.com. [Link]

  • Celecoxib. (n.d.) Wikipedia. [Link]

  • Sildenafil. (n.d.) Wikipedia. [Link]

  • Celecoxib. (2024) StatPearls - NCBI Bookshelf. [Link]

  • Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. (n.d.) Sygnature Discovery. [Link]

  • Phenotypic screening. (n.d.) Wikipedia. [Link]

  • [Mode of action of sildenafil]. (2000) PubMed. [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2019) PMC - NIH. [Link]

  • Target Identification and Validation (Small Molecules). (n.d.) University College London. [Link]

  • Reverse Phase Protein Array Core Services. (n.d.) Baylor College of Medicine. [Link]

  • KinomePro. (n.d.) Pamgene. [Link]

  • Reverse Phase Protein Array (RPPA). (n.d.) Creative Diagnostics. [Link]

  • Kinase Panel Profiling. (n.d.) Pharmaron CRO Services. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025) Technology Networks. [Link]

  • Comprehensive Guide to Phenotypic Screening Services: Enhancing Drug Discovery. (2026) Infinix Bio. [Link]

  • Sildenafil: Mechanism of Action & Structure. (n.d.) Study.com. [Link]

  • Kinome Profiling Service. (n.d.) MtoZ Biolabs. [Link]

  • SILDENAFIL-ORAL MEDICATION FOR ERECTILE DYSFUNCTION-A REVIEW. (2012) PMC - NIH. [Link]

  • What is Rimonabant used for? (2024) Patsnap Synapse. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023) PMC - NIH. [Link]

  • Rimonabant. (2009) InnovAiT. [Link]

  • What is the mechanism of Celecoxib? (2024) Patsnap Synapse. [Link]

  • Reverse Phase Protein Array (RPPA). (n.d.) Arrayjet. [Link]

  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. (2007) PubMed. [Link]

  • Functional Proteomics Reverse Phase Protein Array Core (RPPA). (2018) MD Anderson Cancer Center. [Link]

  • Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. (2009) PubMed. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024) Bio-protocol. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023) Future Medicinal Chemistry. [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025) IJNRD. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023) ACS Publications. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021) Frontiers. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023) PMC - NIH. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022) PMC - NIH. [Link]

  • Determination of Nuclear Transcription Factor Activity Using a Modified Electrophoretic Mobility Shift Assay. (2007) Semantic Scholar. [Link]

  • Determination of nuclear transcription factor activity using a modified electrophoretic mobility shift assay. (2007) SciELO. [Link]

  • Electrophoretic Mobility Shift Assay: Analyzing Protein – Nucleic Acid Interactions. (2012) Open Research Library. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022) PMC - NIH. [Link]

  • Target Discovery and Validation. (n.d.) Selvita. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016) NCBI Bookshelf. [Link]

  • Target Identification and Validation in Drug Discovery. (2025) Chemspace. [Link]

  • Target identification and validation in research. (2024) World Journal of Biology Pharmacy and Health Sciences. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.) EUbOPEN. [Link]

Sources

Mass spectrometry analysis of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid. As a molecule incorporating a heterocyclic pyrazole ring, a trifluoromethyl group, and a carboxylic acid moiety, its analysis presents unique challenges related to chromatographic retention, ionization efficiency, and fragmentation behavior. This document, intended for researchers, analytical scientists, and drug development professionals, outlines detailed methodologies for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It delves into the rationale behind method development, proposes detailed fragmentation pathways for both positive and negative ionization modes, and provides robust, step-by-step experimental protocols. The insights herein are grounded in established mass spectrometric principles for analogous chemical structures, ensuring a scientifically rigorous and practical approach to the characterization and quantification of this compound.

Compound Profile and Analytical Considerations

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a multifaceted molecule whose structural components each present distinct analytical characteristics. Understanding these is crucial for developing a robust analytical method.

The compound's structure combines a polar carboxylic acid group, which typically performs well in negative ion mode electrospray ionization (ESI), with a nitrogen-containing pyrazole ring that can be protonated for positive ion mode analysis.[1][2] The presence of the highly electronegative trifluoromethyl group can influence metabolic stability and binding affinity in a pharmaceutical context, making its characterization important.[3] However, the polar nature of the carboxylic acid makes it challenging to retain on standard reversed-phase (RP) liquid chromatography columns.[4][5]

Table 1: Compound Specifications

PropertyValueSource
Chemical Formula C₈H₉F₃N₂O₂[6]
Molecular Weight 222.17 g/mol [6][7]
CAS Number 1153329-93-1[6][7]
Structure
alt text
Key Moieties 1. Butanoic Acid Side Chain
2. N-substituted Pyrazole Ring
3. Trifluoromethyl Group

The primary analytical strategy will involve LC-MS/MS, which provides the sensitivity and selectivity required for complex matrices.[4] We will explore method development for both negative ion mode, which directly analyzes the deprotonated molecule [M-H]⁻, and positive ion mode, which analyzes the protonated molecule [M+H]⁺. The choice between these will depend on the desired sensitivity and the specific matrix effects encountered.[2][4]

Proposed Fragmentation Pathways

Understanding the fragmentation patterns is essential for structural confirmation and for developing selective Multiple Reaction Monitoring (MRM) methods for quantification. The fragmentation is predicted to be a composite of the characteristic cleavages of its constituent parts: the butanoic acid chain, the pyrazole ring, and the trifluoromethyl group.[8][9][10]

Negative Ion Mode ESI-MS/MS: Fragmentation of [M-H]⁻

In negative ion mode, the molecule is deprotonated at the carboxylic acid, yielding a precursor ion at m/z 221.05. The primary fragmentation is expected to involve the loss of carbon dioxide (CO₂) and subsequent cleavages of the side chain and pyrazole ring.

G parent [M-H]⁻ m/z 221.05 frag1 [M-H-CO₂]⁻ m/z 177.06 parent->frag1 - CO₂ (44 Da) frag4 [C₄H₅F₃N₂]⁻ m/z 150.04 parent->frag4 - C₃H₄O₂ (72 Da) frag2 [C₅H₄F₃N₂]⁻ m/z 163.04 frag1->frag2 - CH₂CH₂ (28 Da) frag3 [C₄HF₃N]⁻ m/z 132.01 frag2->frag3 - HCN (27 Da)

Caption: Proposed fragmentation pathway in negative ESI mode.

  • Loss of CO₂ (m/z 221.05 → 177.06): The most characteristic fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (44 Da).

  • Side-Chain Cleavage (m/z 177.06 → 163.04): Subsequent fragmentation can occur on the butanoic side chain.

  • Pyrazole Ring Fragmentation (m/z 163.04 → 132.01): The pyrazole ring is known to fragment via the loss of hydrogen cyanide (HCN).[11]

Positive Ion Mode ESI-MS/MS: Fragmentation of [M+H]⁺

In positive ion mode, protonation is likely to occur on one of the pyrazole nitrogen atoms, yielding a precursor ion at m/z 223.06. Fragmentation will likely be initiated by the loss of water from the carboxylic acid group, followed by cleavages of the side chain and the heterocyclic ring.

G parent [M+H]⁺ m/z 223.06 frag1 [M+H-H₂O]⁺ m/z 205.05 parent->frag1 - H₂O (18 Da) frag2 [C₅H₆F₃N₂]⁺ m/z 165.05 parent->frag2 - C₃H₄O₂ (72 Da) frag4 [C₅H₅F₃N₂]⁺ m/z 164.04 frag1->frag4 - H frag3 [C₄H₂F₃N]⁺ m/z 133.02 frag2->frag3 - N₂H₂ (30 Da)

Caption: Proposed fragmentation pathway in positive ESI mode.

  • Loss of Water (m/z 223.06 → 205.05): A common initial loss from protonated carboxylic acids.[12]

  • Loss of the Butanoic Acid Moiety (m/z 223.06 → 165.05): Cleavage of the bond between the butanoic chain and the pyrazole ring results in the stable trifluoromethyl-pyrazole cation.

  • Pyrazole Ring Fragmentation (m/z 165.05 → 133.02): In contrast to the negative mode, the protonated pyrazole ring may undergo a different ring-opening fragmentation, potentially losing a diazene (N₂H₂) fragment. N-substituted pyrazoles are known to have complex fragmentation patterns that are highly dependent on the substituent.[13][14][15]

Experimental Methodologies

The following protocols provide a robust starting point for the analysis. Optimization will be necessary based on the specific instrumentation and sample matrix used.

Overall Analytical Workflow

The general procedure follows a standard path from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep Dilute Sample in Mobile Phase A lc LC Separation (Reversed-Phase or HILIC) prep->lc ms MS Detection (Full Scan) lc->ms msms MS/MS Fragmentation (Product Ion Scan) ms->msms data Identify Precursor & Fragment Ions msms->data quant Quantification (MRM Method) data->quant

Caption: General workflow for LC-MS/MS analysis.

Sample Preparation

For initial method development, a simple dilution is sufficient. For complex matrices like plasma, protein precipitation or solid-phase extraction (SPE) would be necessary.[16][17]

  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid in methanol or acetonitrile.

  • Working Solution: Serially dilute the stock solution with the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a working concentration of 1 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before injection to prevent contamination of the LC system.[16]

Liquid Chromatography Method

Due to the compound's polar nature, a standard C18 column may provide insufficient retention.[4] A column designed for polar compounds or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended.[2][5]

Table 2: Recommended LC Parameters

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column Polar-embedded C18 (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) OR HILIC (e.g., Waters Acquity UPLC BEH Amide)The polar-embedded phase enhances retention for polar analytes like carboxylic acids. HILIC is an alternative for highly polar compounds.[2][18]
Mobile Phase A Water with 0.1% Formic AcidAcidic modifier promotes better peak shape and ionization.[19]
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLSmall volume minimizes peak distortion.
Gradient 5% B to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min.A standard screening gradient. This should be optimized to ensure the analyte elutes with a retention factor (k') > 2 to avoid matrix effects near the solvent front.[19]
Mass Spectrometry Method

The analysis should be performed on a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) capable of MS/MS.

Table 3: Recommended MS Parameters (Negative Ion ESI)

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeCarboxylic acids ionize efficiently in negative mode to form [M-H]⁻.[1]
Capillary Voltage 2.5 - 3.5 kVStandard range for ESI; optimize for maximum signal.
Cone/Nozzle Voltage 20 - 40 VOptimize to maximize precursor ion intensity while minimizing in-source fragmentation.
Source Temp. 120 - 150 °CPrevents solvent condensation without causing thermal degradation.
Desolvation Temp. 350 - 450 °CFacilitates efficient solvent evaporation.
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)Aids in droplet desolvation.
Full Scan m/z Range 50 - 300 DaTo confirm the presence of the [M-H]⁻ ion at m/z 221.05.
MS/MS Collision Energy 10 - 30 eV (Argon)Ramp collision energy to observe the full range of fragment ions. Optimize for key transitions for MRM methods.

Data Interpretation and Method Validation

  • Confirmation: Initially, acquire data in full scan mode to confirm the mass of the deprotonated ([M-H]⁻ at m/z 221.05) or protonated ([M+H]⁺ at m/z 223.06) molecule.

  • Fragmentation Analysis: Perform a product ion scan on the precursor ion to obtain the MS/MS spectrum. Compare the observed fragments to the proposed pathways. High-resolution mass spectrometry can be used to confirm the elemental composition of fragment ions.[14][20]

  • Quantitative Method Development: Once characteristic and stable fragment ions are identified, develop a Multiple Reaction Monitoring (MRM) method for quantification. For example, in negative mode, a transition of m/z 221.1 -> 177.1 could be a primary choice.

  • Validation: For use in regulated environments, the method should be validated according to established guidelines (e.g., ICH M10), assessing parameters such as linearity, accuracy, precision, limit of quantification (LLOQ), and matrix effects.[17]

Conclusion

The mass spectrometric analysis of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is readily achievable with a well-developed LC-MS/MS method. The key challenges stem from its polar carboxylic acid moiety, which requires careful consideration of chromatographic conditions to ensure adequate retention and separation from matrix components. Analysis in negative ion ESI mode is the most direct approach, with predictable fragmentation initiated by the loss of CO₂. The proposed fragmentation pathways, experimental protocols, and analytical workflow provided in this guide offer a comprehensive starting point for researchers to successfully identify, characterize, and quantify this molecule in various applications, from synthetic chemistry to drug discovery.

References

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of butanoic acid. Retrieved from [Link]

  • von Tucher, S., et al. (2011). LC-MS analysis of low molecular weight organic acids derived from root exudation. Journal of Chromatography B, 879(21), 1935-1942. Retrieved from [Link]

  • Gürbüz, F., et al. (2006). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 39(5), 567-577. Retrieved from [Link]

  • Ferreira, C. R., et al. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Journal of Mass Spectrometry, 40(6), 815-820. Retrieved from [Link]

  • van der Plas, H. C., et al. (1966). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 586-590. Retrieved from [Link]

  • Gamoh, K., & Nakashima, K. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(6), 559-565. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). Retrieved from [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]

  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. Retrieved from [Link]

  • Abdel-Megeed, M. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(12), 833-836. Retrieved from [Link]

  • van der Plas, H. C., et al. (1966). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 586. Retrieved from [Link]

  • Chegg.com. (2021). Solved Mass spectrum of butanoic acid. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • SCIEX. (n.d.). Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. Retrieved from [Link]

  • Gong, Q., et al. (2019). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. Journal of Medicinal Chemistry, 62(17), 7964-7988. Retrieved from [Link]

  • ResearchGate. (n.d.). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. Retrieved from [Link]

  • Siddiqui, F. R., et al. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 14(6), 334. Retrieved from [Link]

  • Van de Perre, V., et al. (2012). LC-MS metabolomics of polar compounds. Journal of Separation Science, 35(12), 1437-1453. Retrieved from [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • Unknown Source. (n.d.). EXERCISE 1 – Mass spectra. Retrieved from [Link]

  • Defense Technical Information Center. (1971). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

  • Chen, X., et al. (2012). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Agricultural and Food Chemistry, 60(46), 11574-11580. Retrieved from [Link]

  • Kertész, I., et al. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Journal of Mass Spectrometry, 42(1), 106-117. Retrieved from [Link]

  • Dynamicscience. (n.d.). Butanoic acid. Retrieved from [Link]

  • Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Modern Chemistry, 6(1), 1-6. Retrieved from [Link]

  • ResearchGate. (2025). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Retrieved from [Link]

  • Bide Pharmatech. (n.d.). 3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid. Retrieved from [Link]

  • Freie Universität Berlin Refubium. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from [Link]

  • Wang, H.-Y., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 24(5), 761-767. Retrieved from [Link]

  • Dobbie, R. C., & Cavell, R. G. (1967). Fragmentation of trifluoromethylarsenic compounds in the mass spectrometer. Inorganic Chemistry, 6(8), 1450-1453. Retrieved from [Link]

  • Liu, Y., et al. (2020). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. CrystEngComm, 22(34), 5626-5633. Retrieved from [Link]

  • Kádár, J., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Chemometrics, 34(11), e3287. Retrieved from [Link]

  • Battilocchio, C., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development, 21(12), 1935-1941. Retrieved from [Link]

  • ResearchGate. (2013). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). EI fragmentation pattern for compound 7. Retrieved from [Link]

  • Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid as a Versatile Synthon in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

When designing targeted therapeutics, the strategic incorporation of fluorinated heterocycles can drastically alter a lead compound's pharmacokinetic and pharmacodynamic landscape. The synthon 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid represents a highly modular, bifunctional building block designed specifically for advanced medicinal chemistry campaigns.

The trifluoromethyl (–CF₃) group is a privileged moiety known to enhance metabolic stability by blocking cytochrome P450-mediated oxidation, while simultaneously increasing lipophilicity and membrane permeability[1]. When attached to a pyrazole ring—a core scaffold in numerous anti-inflammatory and anticancer agents—the resulting pharmacophore exhibits strong binding affinities in hydrophobic pockets, such as those found in cyclooxygenase (COX) enzymes[2].

Furthermore, the butanoic acid linker provides a flexible two-carbon spacer terminating in a readily functionalizable carboxylic acid[3]. Crucially, the methyl branch at the C3 position introduces a stereocenter, allowing researchers to probe the spatial and stereochemical requirements of a target receptor's binding site.

Physicochemical Profiling

Understanding the baseline metrics of this synthon is critical for calculating reaction stoichiometry and predicting downstream Lipinski parameters.

ParameterValueTechnical Significance
CAS Number 1153329-93-1[3]Unique identifier for procurement and registry.
Molecular Formula C₈H₉F₃N₂O₂[3]Defines stoichiometric calculations.
Molecular Weight 222.17 g/mol [3]Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Purity ≥98%[3]Essential for sensitive parallel library synthesis.
H-Bond Donors 1Carboxylic acid –OH (lost upon amide coupling).
H-Bond Acceptors 4Pyrazole N and Carboxylic O act as potent acceptors.

Strategic Workflow in Lead Generation

This synthon is typically deployed at the hit-to-lead stage of drug discovery. Its terminal carboxylic acid acts as a versatile handle for generating diverse libraries of amides or stable heterocyclic bioisosteres.

Drug_Discovery_Workflow S1 Synthon: CAS 1153329-93-1 (3-[3-(CF3)-1H-pyrazol-1-yl]butanoic acid) S2 Parallel Amide Coupling (Library Generation) S1->S2 HATU / DIPEA S3 Heterocycle Formation (e.g., 1,3,4-Oxadiazoles) S1->S3 Hydrazide Cyclization S4 In Vitro Screening (e.g., COX-2 / Kinase Assays) S2->S4 Purified APIs S3->S4 Purified APIs S5 Lead Optimization (ADMET & Efficacy) S4->S5 Hit-to-Lead Profiling

Caption: Workflow for utilizing the synthon in parallel library generation and lead optimization.

Protocol A: High-Efficiency Amide Library Generation via HATU Activation

Amide coupling is the most direct method to incorporate this synthon into a target API. To maximize yield and preserve the integrity of the C3 stereocenter, uronium-based activation using HATU is highly recommended.

HATU_Mechanism A Carboxylic Acid Synthon B Carboxylate Anion A->B DIPEA (Deprotonation) C O-acyluronium Intermediate B->C HATU (Addition) D HOAt Active Ester C->D HOAt (7-Aza Effect) E Target Amide Product D->E R-NH2 (Aminolysis)

Caption: Mechanism of HATU-mediated activation and aminolysis of the butanoic acid synthon.

Step-by-Step Methodology
  • Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Deprotonation : Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir the mixture at room temperature for 5 minutes.

  • Activation : Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 equiv) portion-wise. Stir for 15 minutes.

  • Coupling : Add the target primary or secondary amine (1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Quench & Extraction : Quench the reaction by adding distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Washing : Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Scientific Causality & Rationale
  • Solvent Choice (DMF) : DMF is a polar aprotic solvent that readily solubilizes both the polar carboxylic acid and the uronium salt (HATU), ensuring homogeneous reaction kinetics.

  • Base Selection (DIPEA) : DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, while its pKa is perfectly suited to deprotonate the carboxylic acid without degrading the reagents[4].

  • Temperature Control (0 °C to RT) : The formation of the O-acyluronium intermediate is highly exothermic. Cooling to 0 °C suppresses direct enolization, thereby preventing epimerization at the sensitive C3 stereocenter of the butanoic acid chain[4].

  • HATU over EDC/HOBt : HATU generates an HOAt active ester. The pyridine nitrogen in HOAt provides anchimeric assistance (the "7-aza effect"), stabilizing the incoming amine through a hydrogen-bonded 7-membered cyclic transition state. This drastically accelerates aminolysis, even for sterically hindered amines[4].

Self-Validation & Analytical Checkpoints
  • LC-MS Validation : Prior to workup, an LC-MS aliquot should reveal the target product mass alongside a distinct peak at m/z 117. This peak corresponds to tetramethylurea (TMU), the stoichiometric byproduct of HATU activation, serving as a definitive internal validation that the uronium activation sequence occurred successfully[4].

  • Workup Logic : The 1M HCl wash selectively protonates and removes unreacted amine and DIPEA into the aqueous layer. The saturated NaHCO₃ wash deprotonates and removes any unreacted starting acid and the HOAt byproduct. If the product mass is absent after the basic wash, it indicates the amide bond failed to form, and the starting material was washed away.

Protocol B: Synthesis of 1,3,4-Oxadiazole Bioisosteres

When primary amides are susceptible to rapid in vivo enzymatic hydrolysis, converting the carboxylic acid into a 1,3,4-oxadiazole provides a metabolically stable bioisostere that mimics the spatial arrangement of an amide.

Step-by-Step Methodology
  • Activation : Dissolve the synthon (1.0 equiv) in anhydrous THF (0.2 M). Add 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv) at room temperature and stir for 1 hour until gas evolution ceases.

  • Hydrazide Formation : Add hydrazine hydrate (2.0 equiv) and stir for an additional 2 hours to form the acyl hydrazide. Concentrate under reduced pressure and use the crude intermediate directly.

  • Condensation : Dissolve the crude acyl hydrazide in Phosphorus Oxychloride (POCl₃, 10 equiv) and add the desired coupling carboxylic acid (1.0 equiv).

  • Cyclization : Heat the mixture to 90 °C for 4–6 hours under a reflux condenser.

  • Quench : Carefully pour the cooled mixture over crushed ice to quench excess POCl₃. Neutralize to pH 8 with saturated Na₂CO₃ and extract with Dichloromethane (DCM).

Scientific Causality & Rationale
  • CDI Activation : CDI is a mild activating agent that forms an acyl imidazole intermediate. The visible evolution of CO₂ gas provides an immediate, visual confirmation of successful activation.

  • POCl₃ as Dual-Agent : POCl₃ acts as both the solvent and the dehydrating agent. It drives the condensation of the diacylhydrazide and subsequent cyclization into the 1,3,4-oxadiazole ring by converting the enolized oxygen into a superior leaving group.

  • Bioisosteric Rationale : This transformation maintains the spatial geometry and hydrogen-bond acceptor properties required for target binding (e.g., in selective COX-2 inhibition) while drastically improving the in vivo half-life of the pharmacophore[2].

Self-Validation & Analytical Checkpoints
  • Visual Checkpoint : The cessation of bubbling (CO₂) in Step 1 confirms the complete consumption of CDI and formation of the acyl imidazole.

  • Quench Safety & Mass Balance : POCl₃ quenching is highly exothermic. If the final DCM extraction yields low mass recovery, the neutralization step likely failed to reach a pH > 7, leaving the weakly basic oxadiazole protonated and trapped in the aqueous layer.

  • NMR Validation : In ¹³C-NMR, the disappearance of the carbonyl carbon peak (~175 ppm) and the appearance of the characteristic oxadiazole ring carbons (~160-165 ppm) definitively validate successful cyclization.

References

  • [3] 3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid | 1153329-93-1 Source: Sigma-Aldrich URL:

  • [4] HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: Peptidechemistry.org URL:

  • [1] Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine Source: The Journal of Organic Chemistry - ACS Publications URL:

  • [2] Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation Source: PMC (PubMed Central) URL:

Sources

Application Note: In Vitro Biological Screening of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacophore Analysis

The compound 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS: 1153329-93-1) is a highly versatile building block and pharmacophore in Fragment-Based Drug Discovery (FBDD). The strategic integration of a trifluoromethyl ( CF3​ ) group onto the pyrazole core significantly enhances the molecule's lipophilic efficiency, membrane permeability, and metabolic stability—a design paradigm validated across numerous[1].

Concurrently, the butanoic acid moiety provides a flexible aliphatic linker terminating in a strong hydrogen-bond donor/acceptor. This makes it an ideal candidate for targeting polar pockets in metabolic enzymes, such as the catalytic site of [2], serving as an anchor for[3], or acting as an inhibitor of cellulose synthase for[4].

To evaluate this compound effectively, this guide establishes a self-validating in vitro screening cascade . By layering orthogonal biophysical and biochemical assays, we eliminate false positives (e.g., pan-assay interference compounds or aggregators) and establish true structure-activity relationships (SAR).

Physicochemical Profiling & Formulation

Before initiating biological screening, understanding the physicochemical boundaries of the fragment is critical for assay design. The carboxylic acid will be deprotonated at physiological pH, necessitating strict buffer control.

Table 1: Physicochemical Properties & Assay Implications

PropertyValueCausality / Assay Implication
Compound Name 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acidN/A
CAS Number 1153329-93-1N/A
Molecular Weight 222.16 g/mol Ideal for FBDD (Rule of 3 compliant); requires high-sensitivity SPR.
LogP (Estimated) 1.8 - 2.2Ensures good membrane permeability while maintaining aqueous solubility.
pKa (Carboxylic Acid) ~4.5Deprotonated at pH 7.4; requires buffered assay conditions (e.g., HEPES) to maintain stable target interactions.

Self-Validating Screening Cascade

The following workflow is designed to progressively validate the biological activity of the compound. A hit in the primary screen must be kinetically confirmed, functionally validated, and cleared of non-specific cytotoxicity.

FBDD_Workflow A Compound Library 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid B Primary Screen: DSF (Thermal Shift Assay) A->B C Orthogonal Screen: SPR (Binding Kinetics) B->C ΔTm > 0.5°C D Functional Assay (Enzyme Inhibition) C->D Kd < 100 μM E In Vitro ADME/Tox (HepG2 & Microsomes) D->E IC50 Confirmed

Fig 1. Self-validating FBDD screening cascade for pyrazole-butanoic acid derivatives.

Primary Target Engagement: Differential Scanning Fluorimetry (DSF)

DSF is utilized as the primary screen because it is target-agnostic and directly measures the thermodynamic stabilization of the protein upon ligand binding, independent of enzymatic function.

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 50 mM stock solution of the compound in 100% anhydrous DMSO.

    • Causality: Anhydrous DMSO prevents the premature hydrolysis of the compound and ensures complete dissolution of the lipophilic trifluoromethyl group.

  • Protein-Dye Master Mix: Dilute the target protein (e.g., FabF) to 2 μM in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4) and add SYPRO Orange dye to a final concentration of 5X.

    • Causality: SYPRO Orange is environmentally sensitive; it fluoresces only when binding to hydrophobic patches exposed during protein unfolding.

  • Compound Addition & Normalization: Dispense the compound into a 384-well PCR plate to achieve a final concentration of 100 μM. Strictly normalize the final DMSO concentration to 1.0% (v/v) across all wells, including vehicle controls.

    • Causality: DMSO alters the dielectric constant of the buffer. Strict normalization prevents solvent-induced thermal shifts, ensuring the observed ΔTm​ is exclusively driven by ligand binding.

  • Thermal Cycling: Run the melt curve from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR machine (excitation ~490 nm, emission ~530 nm).

Orthogonal Kinetic Validation: Surface Plasmon Resonance (SPR)

Compounds that stabilize the protein in DSF must be evaluated via SPR to rule out non-specific aggregators and to determine the binding kinetics ( Kon​ , Koff​ , and KD​ ).

Step-by-Step Protocol:

  • Sensor Chip Functionalization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target density of 3000-5000 Response Units (RU).

    • Causality: A high immobilization density is required to detect the low-mass binding events of a 222.16 g/mol fragment.

  • Solvent Correction Calibration: Perform a solvent correction cycle by injecting a calibration series of DMSO (0.5% to 1.5%) in running buffer before running the analyte.

    • Causality: The high refractive index of DMSO creates bulk effect artifacts. A solvent correction curve mathematically subtracts these artifacts, allowing for the accurate resolution of the fragment's binding response.

  • Kinetic Injection: Inject 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid in a 2-fold dilution series (from 3.125 μM to 100 μM) at a flow rate of 30 μL/min. Allow 60 seconds for association and 120 seconds for dissociation.

Functional Biochemical Assay: Enzyme Inhibition

To ensure the binding observed in DSF and SPR translates to functional antagonism, a biochemical assay must be performed. Below is the mechanism and protocol for FabF inhibition.

MOA_Pathway Mal Malonyl-ACP FabF FabF Enzyme (Target) Mal->FabF Acyl Acyl-ACP Acyl->FabF Elong Fatty Acid Elongation (FAS II Pathway) FabF->Elong Catalysis Inhibitor Trifluoromethyl-pyrazole Butanoic Acid Inhibitor->FabF Competitive Inhibition Survival Bacterial Survival Elong->Survival

Fig 2. Mechanism of action for FabF inhibition by pyrazole-butanoic acid fragments.

Step-by-Step Protocol:

  • Enzyme Pre-incubation: Incubate 10 nM of the target enzyme with varying concentrations of the compound (0.1 μM to 200 μM) for 15 minutes at room temperature.

    • Causality: Fragment-sized inhibitors often exhibit fast association but require time to induce conformational adaptation in the active site. Pre-incubation ensures steady-state binding is reached before the competitive substrate is introduced.

  • Reaction Initiation: Add the substrate (e.g., Malonyl-ACP) to initiate the reaction.

  • Quenching and Readout: Quench the reaction after 30 minutes using a stop buffer containing EDTA (to chelate required divalent cations). Measure the product formation via a standard fluorescence-based readout.

Expected Outcomes & Data Interpretation

A successful screening campaign for 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid should yield data within the following theoretical ranges, validating its progression into hit-to-lead optimization.

Table 2: Representative Screening Data Summary (Expected Ranges)

AssayParameter MeasuredExpected Hit ThresholdInterpretation
Thermal Shift (DSF) ΔTm​ (°C)> 0.5 °CConfirms thermodynamic stabilization and target engagement.
SPR Kinetics KD​ (μM)< 100 μMValidates 1:1 binding stoichiometry; rules out non-specific aggregation.
Enzyme Inhibition IC50​ (μM)< 50 μMConfirms functional antagonism at the catalytic site.
Cytotoxicity (HepG2) CC50​ (μM)> 200 μMEnsures the compound is not a general cytotoxin, providing a wide therapeutic window.

References

  • Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: Molecules (MDPI). URL:[Link]

  • Title: Pseudomonas aeruginosa FabF C164A in complex with 4-(1H-pyrazole-3-carboxamido)butanoic acid (PDB ID: 9I76). Source: RCSB Protein Data Bank. URL:[Link]

  • Title: Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • Title: Design, synthesis and antifungal activity of threoninamide carbamate derivatives via pharmacophore model. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

Sources

Application Note: 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic Acid in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Strategic Implementation, Mechanistic Insights, and Validated Protocols for Amide Coupling Workflows

Executive Summary

The synthesis of modern Active Pharmaceutical Ingredients (APIs) increasingly relies on highly functionalized, stereochemically complex building blocks. 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS: 1153329-93-1) is a premier intermediate that seamlessly integrates two privileged pharmacophores: a trifluoromethylated pyrazole and a β -branched aliphatic acid. This application note provides a comprehensive guide to utilizing this intermediate in drug discovery, focusing on the mechanistic causality of its reactivity and providing a self-validating protocol for overcoming steric hindrance during amide bond formation.

Structural Rationale & E-E-A-T Principles

The architectural design of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid offers specific advantages in medicinal chemistry:

  • The Trifluoromethyl ( -CF3​ ) Effect: The incorporation of the -CF3​ group at the 3-position of the pyrazole ring significantly enhances the metabolic stability of the resulting API by blocking cytochrome P450-mediated oxidation. Furthermore, as demonstrated by [1], the strong electron-withdrawing nature of fluorine modulates the pKa of adjacent hydrogen bond donors/acceptors and improves lipophilicity (logP), which is critical for blood-brain barrier penetration and target binding affinity.

  • The Pyrazole Scaffold: Pyrazoles are universally recognized as privileged scaffolds, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents due to their robust π -stacking capabilities and dual hydrogen-bond donor/acceptor roles () [2].

  • The β -Branched Acid Linker: The butanoic acid chain provides a versatile handle for amide coupling. However, the attachment of the bulky pyrazole ring at the β -carbon (C3) introduces significant local steric hindrance. This structural reality dictates the necessity for highly efficient, pre-organizing coupling reagents during API assembly.

Physicochemical Properties
PropertyValue
IUPAC Name 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
CAS Number 1153329-93-1
Molecular Formula C8​H9​F3​N2​O2​
Molecular Weight 222.17 g/mol
Physical State Solid
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Synthetic Strategy & Mechanistic Causality

When coupling a β -branched acid like 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid to a complex, potentially deactivated amine (e.g., an aniline derivative in kinase inhibitor synthesis), standard carbodiimide chemistry (such as EDC/HOBt) often fails. The steric bulk at the β -carbon slows down the nucleophilic attack on the O -acylisourea intermediate, leading to the competitive formation of an inactive N -acylurea byproduct via an irreversible rearrangement.

To circumvent this, we employ HATU with DIPEA . As detailed by [3], HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt creates an intramolecular hydrogen bond with the incoming amine. This neighboring-group effect effectively pre-organizes the transition state, accelerating aminolysis and overriding the steric bulk of the pyrazole-substituted butanoic chain.

APISynthesis SM 3-[3-(CF3)-1H-pyrazol-1-yl]butanoic acid (Starting Material) Act Carboxylate Activation (HATU / DIPEA) SM->Act Int HOAt Active Ester (Transient Intermediate) Act->Int Amine Complex Amine Nucleophile (API Fragment) Amine->Int Nucleophilic Attack Amide Crude Amide Target (Coupled Product) Int->Amide Pur Crystallization / Chromatography (Purification) Amide->Pur API Purified API Precursor (>98% Purity) Pur->API

Workflow for assembling API precursors using 3-[3-(CF3)-1H-pyrazol-1-yl]butanoic acid.

Validated Experimental Protocol: HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPC) to ensure reaction fidelity before proceeding to subsequent steps.

Scale: 10.0 mmol (Standard intermediate scale-up)

Materials & Reagents
  • 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (2.22 g, 10.0 mmol)

  • Target Amine Nucleophile (10.0 mmol, 1.0 eq)

  • HATU (4.18 g, 11.0 mmol, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (5.2 mL, 30.0 mmol, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (30 mL)

Step-by-Step Methodology
  • Substrate Preparation: In an oven-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve the starting butanoic acid (2.22 g) in anhydrous DMF (25 mL).

  • Base Addition: Add DIPEA (5.2 mL). Stir for 5 minutes at room temperature.

    • Causality: The 3.0 equivalents of base ensure complete deprotonation of the sterically hindered carboxylic acid while simultaneously neutralizing the hexafluorophosphate counterion released by HATU.

  • Ester Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (4.18 g) portion-wise to prevent thermal spikes. Stir strictly at 0 °C for 15 minutes.

    • Self-Validation (IPC 1): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the complete disappearance of the starting acid ( m/z 223.1 [M+H]+ ) and the formation of the HOAt active ester intermediate. Do not proceed until activation is confirmed.

  • Nucleophilic Addition: Dissolve the target amine (10.0 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the activated ester over 10 minutes. Remove the ice bath, allowing the reaction to warm to ambient temperature (20–25 °C). Stir for 2–4 hours.

    • Self-Validation (IPC 2): Monitor via TLC or LC-MS to confirm the consumption of the amine and the appearance of the product mass.

  • Aqueous Workup: Quench the reaction by pouring it into 150 mL of half-saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

    • Critical Step: Wash the combined organic layers with 5% aqueous LiCl ( 3×30 mL). Causality: LiCl highly effectively partitions DMF into the aqueous phase, preventing solvent carryover that ruins downstream crystallization. Follow with a final brine wash (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the highly pure API intermediate.

Mechanism Acid Sterically Hindered Acid (beta-branched) Deprot Deprotonation by DIPEA (Base) Acid->Deprot Anion Carboxylate Anion Deprot->Anion Uronium Attack on HATU Uronium (O-Acylation) Anion->Uronium OAt OAt Active Ester (H-bond stabilized) Uronium->OAt Amide Amide Bond Formation (Fast Kinetics) OAt->Amide + Amine

Mechanistic causality of HATU-mediated activation overcoming beta-steric hindrance.

Troubleshooting & Quality Control

Observation / IssueMechanistic CauseCorrective Action
Incomplete conversion of amine Extreme steric hindrance or a highly deactivated, electron-poor amine nucleophile.Elevate the reaction temperature to 40 °C after amine addition, or pivot to an acid chloride activation method (oxalyl chloride / cat. DMF).
Epimerization at the β -carbon Prolonged exposure of the active ester to excess base, leading to enolization.Reduce DIPEA to 2.0 eq; ensure the activation step is performed strictly at 0 °C and the amine is added promptly.
High DMF carryover in NMR Inadequate aqueous washing during the extraction phase.Ensure rigorous washing with 5% aqueous LiCl. If DMF persists, co-evaporate the product with toluene or lyophilize.
Formation of N -acylurea byproduct Slow aminolysis allowing the O -acylisourea or active ester to undergo irreversible rearrangement.Confirm the quality/dryness of HATU; ensure the amine is added precisely at the end of the 15-minute activation window.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. URL:[Link]

  • Faria, J. V., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(19), 5831. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

High-Throughput Screening Assays for Pyrazole-Based Compound Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the Dawn of High-Throughput Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its remarkable metabolic stability and versatile chemical nature have established it as a "privileged scaffold," forming the core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and a multitude of targeted cancer therapies like Crizotinib and Ruxolitinib.[2][3][4] The majority of these pyrazole-containing therapeutics function as inhibitors of protein kinases, enzymes that are critical regulators of cellular signaling and are frequently dysregulated in human diseases.[4][5]

The challenge in drug discovery is not the synthesis of a single compound but the efficient identification of rare, highly active molecules within vast chemical libraries that can contain hundreds of thousands of candidates.[6] High-Throughput Screening (HTS) provides the automated, scalable solution to this challenge, enabling the rapid testing of entire compound collections to identify "hits" that can be advanced into lead optimization programs.[7]

This guide provides an in-depth exploration of the design, validation, and execution of robust HTS campaigns tailored for pyrazole-based compound libraries. We will delve into both direct biochemical assays and context-rich cell-based assays, providing detailed, field-proven protocols that emphasize scientific causality and self-validating systems.

Chapter 1: The Foundation of a Robust HTS Campaign: Assay Development and Validation

A successful HTS campaign is not merely about speed; it is about the generation of high-quality, reproducible data. The process can be visualized as a funnel, where a large number of compounds are progressively filtered through a series of assays to isolate the most promising candidates.[8]

Critical Concept: The Z'-Factor for Assay Quality Control

Before embarking on a full-scale screen, the quality and reliability of the assay must be quantitatively established. The traditional signal-to-background (S/B) ratio is insufficient as it ignores data variability.[9] The industry standard for HTS assay validation is the Z'-factor (Z-prime) , a statistical parameter that incorporates both the dynamic range and the standard deviation of the positive and negative controls.[9][10]

The Z'-factor is calculated using the following formula: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| [10]

Interpretation of Z'-Factor: [11][12]

  • Z' ≥ 0.5: An excellent, robust assay suitable for HTS.[8][9]

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' ≤ 0: An unacceptable assay where the signals from positive and negative controls overlap.

An assay with a Z'-factor of 0.5 or greater ensures that hits can be confidently distinguished from experimental noise, minimizing the costly pursuit of false positives.[13]

HTS_Workflow HTS Workflow from Assay Development to Hit Validation cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up AssayDev Assay Development & Miniaturization (e.g., to 384/1536-well format) ZFactor Z'-Factor Calculation (Must be ≥ 0.5) AssayDev->ZFactor Validate Pilot Pilot Screen (~2,000 compounds) PrimaryScreen Full Library Primary Screen (Single Concentration) Pilot->PrimaryScreen Scale-up ZFactor->Pilot Proceed HitID Primary Hit Identification (Activity > Threshold) PrimaryScreen->HitID HitConfirm Hit Confirmation (Fresh Compound, Triplicate) HitID->HitConfirm Advance Hits DoseResponse Dose-Response & IC50 Determination HitConfirm->DoseResponse Orthogonal Orthogonal & Secondary Assays (e.g., Cell-based) DoseResponse->Orthogonal

Caption: A typical workflow for a high-throughput screening campaign.

Chapter 2: Biochemical Assays: Interrogating the Target Directly

Biochemical assays utilize purified components (e.g., an enzyme and its substrate) to directly measure the effect of a compound on its intended target. This approach is ideal for primary screening as it is highly specific and less prone to off-target cellular effects. Given that a significant number of pyrazole-based drugs are kinase inhibitors, this section will focus on a state-of-the-art kinase inhibition assay.[14][15]

Technology Spotlight: AlphaLISA®

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash technology ideal for HTS.[16][17] It relies on the proximity of a Donor and an Acceptor bead. When in close proximity, a 680 nm laser excites the Donor bead, which generates singlet oxygen that travels to the Acceptor bead, triggering a chemiluminescent signal at 615 nm. In a kinase assay, this proximity is mediated by the interaction between a phosphorylated substrate and a phospho-specific antibody.[18] A pyrazole inhibitor that blocks the kinase prevents substrate phosphorylation, thus breaking the bead-bead interaction and reducing the signal.[19]

AlphaLISA_Principle cluster_Active Active Kinase (No Inhibitor) cluster_Inhibited Inhibited Kinase Donor Donor Bead Kinase Kinase Donor->Kinase Biotin-Tag Acceptor Acceptor Bead Signal High AlphaLISA Signal (Light Emission) Substrate Substrate-P Kinase->Substrate ATP -> ADP Substrate->Acceptor Phospho-Ab Inhib_Donor Donor Bead Inhib_Kinase Kinase Inhib_Donor->Inhib_Kinase Biotin-Tag Inhib_Acceptor Acceptor Bead NoSignal Low AlphaLISA Signal (No Light) Inhib_Substrate Substrate Inhib_Kinase->Inhib_Substrate Inhibited Pyrazole Pyrazole Inhibitor Pyrazole->Inhib_Kinase

Caption: Principle of an AlphaLISA kinase inhibition assay.

Detailed Protocol 1: AlphaLISA Assay for Pyrazole-Based Kinase Inhibitors

This protocol provides a general framework for screening a pyrazole library against a purified serine/threonine or tyrosine kinase in a 384-well format.

Materials:

  • Purified, active kinase (e.g., tagged with Biotin or GST).

  • Specific substrate peptide.

  • ATP (Adenosine triphosphate).

  • AlphaLISA Donor Beads (e.g., Streptavidin-coated).

  • AlphaLISA Acceptor Beads (e.g., conjugated to a phospho-specific antibody).

  • Pyrazole compound library dissolved in DMSO.

  • Assay Buffer (specific to the kinase, typically contains MgCl2, DTT, and a detergent).

  • 384-well, low-volume, white microplates.

  • An HTRF-compatible plate reader.

Procedure:

  • Compound Plating:

    • Dispense 50 nL of each pyrazole compound from the library stock plate into the wells of the 384-well assay plate. This results in a final screening concentration of 10 µM in a 5 µL final volume.

    • Scientist's Note: Use acoustic dispensing technology for accuracy and to minimize solvent effects. Include columns with DMSO only (negative control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition).

  • Kinase/Substrate Addition:

    • Prepare a master mix of the kinase and substrate in assay buffer. The optimal concentrations must be determined empirically during assay development.

    • Dispense 2.5 µL of the kinase/substrate mix into each well.

    • Incubate for 15 minutes at room temperature.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in assay buffer. The concentration should be at or near the Km of the kinase to ensure sensitivity to competitive inhibitors.

    • Add 2.5 µL of the ATP solution to all wells to start the reaction.

    • Seal the plate and incubate at room temperature for 60 minutes (or as optimized).

  • Detection:

    • Prepare a detection mix containing the AlphaLISA Donor and Acceptor beads in detection buffer (typically includes EDTA to stop the kinase reaction).

    • Add 5 µL of the detection mix to all wells.

    • Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.

    • Rationale: This incubation allows for the binding of the beads to the biotinylated kinase and the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on an Alpha-compatible plate reader, measuring the emission at 615 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_Signal_positive_control) / (Mean_Signal_negative_control - Mean_Signal_positive_control))

    • Identify primary hits as compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the negative control mean).

Chapter 3: Cell-Based Assays: Assessing Phenotypic and Pathway Effects

While biochemical assays are excellent for primary screening, they lack biological context. Cell-based assays are crucial for confirming that a compound can enter a cell and exert its intended effect on a signaling pathway, and for identifying potential cytotoxicity.[20]

Technology Spotlight: Luciferase Reporter Gene Assays

Reporter gene assays are a powerful tool for monitoring the activity of specific signaling pathways.[21] They work by placing a reporter gene, such as firefly luciferase, under the control of a transcriptional response element that is activated by the pathway of interest.[22][23] For G-protein coupled receptors (GPCRs), which are also targets for some pyrazole compounds, a cAMP Response Element (CRE) can be used to measure Gs or Gi pathway activation.[24][25] An increase or decrease in cAMP levels leads to a corresponding change in luciferase expression, which can be measured with high sensitivity.[22]

GPCR_Pathway CRE-Luciferase reporter assay for a Gs-coupled GPCR. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE (Promoter) CREB->CRE Binds Luciferase Luciferase Gene Light Light Signal Luciferase->Light Transcription & Translation Pyrazole Pyrazole Antagonist Pyrazole->GPCR Inhibits

Caption: A simplified GPCR signaling pathway leading to luciferase expression.

Detailed Protocol 2: CRE-Luciferase Reporter Assay for GPCR Modulation

Procedure:

  • Cell Seeding: Seed a stable cell line expressing the target GPCR and the CRE-luciferase reporter construct into 384-well, white, clear-bottom plates. Allow cells to adhere overnight.

  • Compound Treatment: Add 50 nL of pyrazole compounds to the wells.

  • Agonist Stimulation: Add a known agonist for the GPCR at its EC80 concentration (the concentration that gives 80% of the maximal response) to all wells except the negative control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator to allow for gene transcription and protein expression.

  • Lysis and Detection: Add a "one-step" luciferase assay reagent that lyses the cells and contains the luciferin substrate.

  • Data Acquisition: After a 10-minute incubation, measure luminescence on a plate reader.

  • Data Analysis: Calculate percent inhibition as described in Protocol 1. Hits will be compounds that significantly reduce the agonist-induced luminescence signal.

Detailed Protocol 3: Cell Viability (MTT) Assay

This assay is essential to ensure that the activity observed in a primary screen is not simply due to compound-induced cell death.[20]

Procedure:

  • Cell Seeding and Treatment: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and treat with serial dilutions of the pyrazole hit compounds for 48-72 hours.[14][26]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[14]

    • Scientist's Note: Living cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[20]

Chapter 4: Data Analysis and Interpretation

The ultimate goal of HTS is to generate a high-confidence list of hits for further study. This requires rigorous data analysis, including dose-response curves to determine potency (IC50) and selectivity profiling.

Data Summary Table: Representative HTS Data for a Pyrazole Library

The following table summarizes the kind of quantitative data generated during an HTS campaign for a hypothetical pyrazole library.

Compound IDAssay TypeTarget/Cell LineReadoutIC50 (µM)Z'-FactorHit?
PY-001AlphaLISA KinaseCDK2/Cyclin ALuminescence0.0850.78Yes
PY-001MTTMCF-7 CellsAbsorbance1.2N/A-
PY-002AlphaLISA KinaseCDK2/Cyclin ALuminescence> 500.78No
PY-003CRE-LuciferaseHEK293-ADRB2Luminescence2.50.65Yes
PY-003MTTHEK293 CellsAbsorbance> 50N/A-
PY-004AlphaLISA KinaseCDK2/Cyclin ALuminescence0.2100.78Yes
PY-004MTTMCF-7 CellsAbsorbance0.15N/ACytotoxic

Data is illustrative and compiled based on typical values seen in the literature.[15][26][27][28]

Conclusion

Screening pyrazole-based compound libraries requires a multi-faceted approach that combines the specificity of biochemical assays with the biological relevance of cell-based follow-up studies. By grounding every HTS campaign in rigorous validation, exemplified by the consistent monitoring of the Z'-factor, researchers can ensure the generation of high-quality, actionable data. The protocols and principles outlined in this guide provide a robust framework for identifying and characterizing novel pyrazole-based inhibitors, accelerating the journey from initial hit to potential therapeutic candidate.

References

  • Benchchem. (n.d.). Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers.
  • Zhang, R., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 84-91. [Link]

  • Taylor & Francis Online. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Promega Corporation. (n.d.). Luciferase Reporter Assay for Deciphering GPCR Pathways.
  • PubMed. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. [Link]

  • Promega Corporation. (n.d.). Using Luciferase Assays to Study G-Protein-Coupled Receptor Pathways and Screen for GPCR Modulators.
  • ResearchGate. (2026). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • PubMed. (n.d.). Reporter gene assays for investigating GPCR signaling. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Diphenyl-1H-pyrazole-4,5-diamine Derivatives.
  • BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • North Carolina State University. (n.d.). Z-factors - BIT 479/579 High-throughput Discovery.
  • S. K. Singh, et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • Wikipedia. (n.d.). Z-factor.
  • BMG LABTECH. (n.d.). The Z prime value (Z´).
  • National Center for Biotechnology Information. (2016). Development and Implementation of an HTS-Compatible Assay for the Discovery of Selective Small-Molecule Ligands for Pre-microRNAs. PMC. [Link]

  • Selvita. (n.d.). High-Throughput Screening (HTS).
  • The Wertheim UF Scripps Institute. (n.d.). HTS Campaigns.
  • National Center for Biotechnology Information. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • SpringerLink. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • National Center for Biotechnology Information. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. PMC. [Link]

  • Revvity. (n.d.). Alpha Kinase Assays.
  • National Center for Biotechnology Information. (2017). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PMC. [Link]

  • Preprints.org. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.
  • UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
  • ResearchGate. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening.
  • National Center for Biotechnology Information. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC.
  • MDPI. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia. [Link]

  • MDPI. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. [Link]

  • MDPI. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. [Link]

  • Revvity. (n.d.). Alpha Kinase Substrate-Binding Assays.
  • RSC Publishing. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]

  • Benchchem. (n.d.). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
  • ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Revvity. (n.d.). Alpha Assays.
  • RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]

  • Combinatorial Chemistry & High Throughput Screening. (n.d.). Recent Patents on Pyrazole Containing Compounds as Protein Kinase Inhibitors.
  • ResearchGate. (2014). (PDF) Library of Synthetic Compounds Based on Pyrazole Unit: Design and Screening Against Breast and Colorectal Cancer.
  • National Center for Biotechnology Information. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC.
  • ACS Publications. (2003). Efficient Solution Phase Combinatorial Access to a Library of Pyrazole- and Triazole-Containing Compounds. Journal of Combinatorial Chemistry. [Link]

Sources

Application Note: Modular Synthesis of Proteolysis Targeting Chimeras (PROTACs) as Advanced Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The paradigm of anticancer drug discovery is rapidly shifting from traditional small-molecule inhibitors to targeted protein degradation (TPD). Traditional inhibitors rely on "occupancy-driven" pharmacology, requiring sustained high systemic concentrations to block active sites, which often leads to dose-limiting off-target toxicities and resistance mutations[1].

Proteolysis Targeting Chimeras (PROTACs) overcome these limitations through "event-driven" pharmacology. These heterobifunctional molecules act as catalysts; they recruit an E3 ubiquitin ligase to a specific oncogenic Protein of Interest (POI), inducing polyubiquitination and subsequent destruction by the 26S proteasome[2]. Because a single PROTAC molecule can iteratively degrade multiple copies of the target, they operate at significantly lower concentrations and can target historically "undruggable" proteins, such as transcription factors (e.g., STAT3, NF-κB) and scaffolding proteins[2][3].

This application note details the strategic design, modular synthesis, and self-validating biological assessment of PROTACs, providing a robust framework for drug development professionals.

Pathway Visualization: The Event-Driven Mechanism

PROTAC_Mechanism POI Protein of Interest (Oncogenic Target) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary Binds Warhead PROTAC PROTAC Molecule (Linker + Ligands) PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase (e.g., CRBN / VHL) E3->Ternary Binds E3 Ligand Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition Proteasome->POI Catalytic Turnover

Fig 1. PROTAC-mediated ternary complex formation and ubiquitin-proteasome degradation pathway.

Design Considerations: The Tripartite Architecture

A successful PROTAC requires the precise orchestration of three components:

  • The Warhead: A small molecule ligand that binds the POI (e.g., paullone derivatives for CDK1, or olaparib derivatives for PARP1)[4].

  • The E3 Ligase Ligand: Recruits the cellular degradation machinery. The choice of E3 ligand fundamentally alters the physicochemical properties of the final drug.

  • The Linker: Bridges the two ligands. The optimization of the linker—often termed "linkerology"—is critical. Linker length dictates the stability of the ternary complex; for example, extending a linker from 9 to 16 atoms can shift a PROTAC from inactive to highly potent (e.g., IC50 improving from 140 μM to 26 μM) by resolving steric clashes[1].

Quantitative Comparison of E3 Ligase Ligands

To guide synthetic planning, Table 1 summarizes the properties of the two most clinically validated E3 ligase recruiting ligands.

Ligand FamilyTarget E3 LigaseKey IntermediatesPhysicochemical ImpactClinical Prevalence
IMiDs (Immunomodulatory imide drugs)Cereblon (CRBN)Thalidomide, Pomalidomide, LenalidomideLow molecular weight; high lipophilicity; excellent cell permeability.~60% of reported PROTACs[2].
HIF-1α Peptidomimetics Von Hippel-Lindau (VHL)VH032, VHL-Ligand 1Higher molecular weight; highly polar; requires extensive linker optimization.~30% of reported PROTACs[2].

Synthetic Strategy: Modular Assembly via CuAAC

Because the optimal linker length and composition (PEG vs. alkyl) cannot be perfectly predicted in silico, researchers must synthesize libraries of PROTACs for empirical screening. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" reaction is the industry standard for this modular assembly.

Causality of the CuAAC Approach: Amide couplings (e.g., using HATU/DIPEA) are common[4], but they can suffer from side reactions if the warhead contains unprotected amines. CuAAC is entirely bioorthogonal. By functionalizing the warhead with a terminal alkyne and the E3 ligand with an azide-terminated linker, the two complex fragments can be joined in a late-stage convergent synthesis with near-quantitative yields, avoiding the need for complex protecting group strategies.

Synthesis_Workflow A Warhead-Alkyne Synthesis C CuAAC Click Reaction A->C B E3 Ligand-Azide Synthesis B->C D HPLC Purification C->D Crude E NMR / LC-MS Validation D->E Pure PROTAC

Fig 2. Modular synthesis of PROTACs utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocols

Protocol A: Synthesis of a PROTAC via CuAAC

This protocol is adapted for the late-stage coupling of a PARP1-targeting alkyne and a CRBN-targeting azide.

Reagents & Causality:

  • CuSO₄·5H₂O & Sodium Ascorbate: Used together to generate the catalytically active Cu(I) species in situ. This is strictly preferred over direct Cu(I) salts (e.g., CuI) to prevent the oxidative homocoupling of alkynes (Glaser coupling) that occurs in the presence of atmospheric oxygen.

  • DMSO/H₂O (1:1): PROTAC intermediates are notoriously lipophilic. DMSO ensures complete solvation of the fragments, while water provides the necessary protic environment for the click catalytic cycle.

Step-by-Step Procedure:

  • Preparation: In a 10 mL round-bottom flask, dissolve the Alkyne-Warhead (0.1 mmol, 1.0 eq) and the Azide-Linker-E3 Ligand (0.1 mmol, 1.0 eq) in 2.0 mL of anhydrous DMSO.

  • Catalyst Addition: Add 2.0 mL of deionized water to the stirring solution. Immediately add CuSO₄·5H₂O (0.01 mmol, 0.1 eq) followed dropwise by a freshly prepared aqueous solution of Sodium Ascorbate (0.05 mmol, 0.5 eq).

  • Reaction: Purge the flask with nitrogen gas for 2 minutes, seal, and stir vigorously at room temperature for 12 hours in the dark.

  • Self-Validating In-Process Control: At 8 hours, sample 5 μL of the reaction mixture, dilute in LC-MS grade Methanol, and inject into the LC-MS. The reaction is complete when the specific UV/Mass signatures of the starting azide and alkyne are fully consumed, replaced by the high-molecular-weight PROTAC mass (M+H)⁺.

  • Purification: Quench the reaction with saturated aqueous NH₄Cl (to complex residual copper) and extract with Ethyl Acetate (3 × 10 mL). Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: Mechanistic Validation (Self-Validating Biological System)

A classic pitfall in PROTAC development is mistaking off-target cytotoxicity for targeted degradation. To ensure trustworthiness, the degradation must be definitively proven to be dependent on the ubiquitin-proteasome pathway.

Causality of Assay Design: By pre-treating cancer cells with MG132 (a 26S proteasome inhibitor) or MLN4924 (a NEDD8-activating enzyme inhibitor that blocks CRL ligase activity), we chemically disable the degradation machinery. If the PROTAC-induced depletion of the POI is rescued (prevented) by these inhibitors, it proves the mechanism is truly UPS-driven, rather than an artifact of transcriptional suppression or non-specific toxicity.

Step-by-Step Procedure:

  • Cell Seeding: Seed the target cancer cell line (e.g., MDA-MB-231 for PARP1 degraders) in 6-well plates at 3×105 cells/well and incubate overnight at 37°C.

  • Inhibitor Pre-treatment: Pre-treat the cells with either vehicle (DMSO), MG132 (10 μM), or MLN4924 (1 μM) for 2 hours.

  • PROTAC Treatment: Add the synthesized PROTAC (e.g., 1 μM) to the wells and incubate for an additional 12–24 hours.

  • Lysis & Western Blotting: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors. Quantify total protein via BCA assay. Resolve 20 μg of protein per lane on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against the POI (e.g., anti-PARP1 or anti-CDK1) and a loading control (e.g., anti-GAPDH).

  • Data Interpretation: A successful PROTAC will show a complete loss of the POI band in the PROTAC-only lane, while the lanes co-treated with PROTAC + MG132 or MLN4924 will show a strong POI band, confirming mechanistic rescue.

References

  • Title: Development of novel paullone-based PROTACs as anticancer agents.
  • Title: Current strategies for the design of PROTAC linkers: a critical review.
  • Title: Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons.
  • Title: Pt(IV)-PROTAC Complexes with Synergistic Antitumor Activity and Enhanced Membrane Permeability.
  • Title: Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit.

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for pyrazole synthesis yield improvement

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving pyrazole synthesis yields. Drawing from established literature and extensive laboratory experience, this resource offers practical solutions to common challenges encountered during synthesis.

Troubleshooting Guide: Enhancing Pyrazole Synthesis Yields

This section addresses specific issues that can arise during pyrazole synthesis, presented in a question-and-answer format to directly tackle experimental challenges.

Issue 1: Low or No Product Yield

Question: My pyrazole synthesis is resulting in a very low yield, or I'm not isolating any product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common frustration in pyrazole synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Potential Causes & Solutions:

  • Purity and Stability of Starting Materials:

    • Hydrazine Reagents: Hydrazine and its derivatives can degrade over time, especially when exposed to air and light.[1][2] Ensure you are using fresh, high-purity hydrazine. For instance, phenylhydrazine is prone to oxidation, which can result in discoloration and reduced reactivity.[1][2] If using a salt like phenylhydrazine hydrochloride, it may offer greater stability.[1] Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[1][2]

    • 1,3-Dicarbonyl Compounds: The purity of your β-dicarbonyl starting material is equally important. Impurities can lead to unwanted side reactions. Ensure your dicarbonyl compound is pure and free from acidic or basic contaminants that might catalyze hydrolysis or other side reactions.

  • Suboptimal Reaction Conditions:

    • Stoichiometry: Carefully check the stoichiometry of your reactants. While a 1:1 ratio is theoretically required, a slight excess of the hydrazine reagent (e.g., 1.1-1.2 equivalents) is often employed to drive the reaction to completion.[1]

    • Temperature and Reaction Time: The reaction may not be reaching completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] If the reaction is sluggish at room temperature, consider moderately increasing the temperature. However, be aware that excessive heat can lead to degradation.[3]

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol are commonly used.[4] However, for certain substrates, aprotic dipolar solvents such as DMF or NMP have been shown to give better results.[4] Greener options like water or PEG-400, sometimes in the presence of a catalyst, have also been successfully employed.[5][6]

    • Catalysis: The Knorr pyrazole synthesis is often acid-catalyzed.[7][8] A catalytic amount of a weak acid, such as glacial acetic acid, can facilitate both the initial hydrazone formation and the subsequent cyclization.[1][2] However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity.[2] Conversely, some syntheses may benefit from a basic catalyst. Experiment with small-scale reactions to find the optimal catalytic conditions for your specific substrates.

  • Formation of a Stable Intermediate:

    • In some cases, the reaction may stall at the hydrazone intermediate without proceeding to the cyclized pyrazole. If you have isolated the hydrazone, you can try to promote cyclization by altering the reaction conditions, such as increasing the temperature, changing the solvent, or adding an appropriate catalyst.

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?

Answer: The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.

Strategies to Enhance Regioselectivity:

  • Steric Hindrance: The use of bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically direct the initial attack to the less hindered carbonyl group, favoring the formation of a single regioisomer.

  • Electronic Effects: The electronic properties of the substituents on the dicarbonyl compound can influence the reactivity of the carbonyl carbons. An electron-withdrawing group will make the adjacent carbonyl more electrophilic and thus more susceptible to nucleophilic attack.

  • Reaction Conditions:

    • Solvent and Temperature: Altering the solvent and reaction temperature can sometimes influence the regioselectivity. It is often a matter of empirical optimization for a specific set of reactants.

    • pH Control: The pH of the reaction medium can play a crucial role. In some cases, carefully controlling the acidity or basicity can favor one reaction pathway over the other.

Issue 3: Formation of Side Products and Reaction Mixture Discoloration

Question: My reaction mixture is turning dark, and TLC analysis shows multiple spots, indicating the formation of impurities. What is causing this, and how can I obtain a cleaner reaction?

Answer: Discoloration and the formation of multiple byproducts are often linked to the degradation of starting materials or the product itself under the reaction conditions.[1]

Potential Causes and Solutions:

  • Hydrazine Decomposition: As mentioned earlier, hydrazines, particularly phenylhydrazine, are susceptible to oxidation, which can generate colored impurities.[1][2] Using fresh reagents and an inert atmosphere is highly recommended.

  • Side Reactions: Depending on the substrates and conditions, alternative reaction pathways can lead to undesired heterocyclic products.

  • Product Instability: The synthesized pyrazole itself might be unstable under the reaction conditions, especially with prolonged heating.

  • Minimization Strategies:

    • Purer Reactants: Start with high-purity starting materials to minimize potential side reactions.[3]

    • Milder Conditions: Avoid excessively high temperatures or long reaction times.[3] Microwave-assisted synthesis can be a valuable technique to significantly reduce reaction times and often leads to cleaner reactions with higher yields.[3][9]

    • Optimized Work-up: Ensure your work-up procedure is efficient at removing impurities. This may involve extraction, washing, and recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis is the most common method and involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][7] The mechanism proceeds through several key steps:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[1]

  • Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[1]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[1]

  • Dehydration/Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[1]

Q2: Are there greener alternatives to traditional pyrazole synthesis methods?

A2: Yes, significant efforts have been made to develop more environmentally friendly protocols for pyrazole synthesis. These "green chemistry" approaches include:

  • Use of Greener Solvents: Reactions have been successfully carried out in water, ethanol, and polyethylene glycol (PEG).[5][9]

  • Catalyst-Free and Solvent-Free Conditions: Some methods utilize microwave irradiation or grinding techniques without the need for a solvent.[9][10]

  • Multicomponent Reactions: These reactions combine multiple starting materials in a single step, which is more atom-economical and efficient.[4][11]

Q3: How can I monitor the progress of my pyrazole synthesis reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. For more quantitative analysis, techniques like LC-MS or GC-MS can be used.

Experimental Protocols

General Protocol for the Synthesis of 3,5-Disubstituted Pyrazoles via Conventional Heating

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,3-Dicarbonyl compound (1 equivalent)

  • Hydrazine hydrate or substituted hydrazine (1.1-1.2 equivalents)

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Catalytic amount of Glacial Acetic Acid (if ethanol is the solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent.

  • Add the hydrazine hydrate or substituted hydrazine (1.1-1.2 equivalents) to the solution. If using ethanol as the solvent, add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Microwave-Assisted Synthesis of Pyrazoles

This protocol offers a rapid and often higher-yielding alternative to conventional heating.

Materials:

  • 1,3-Dicarbonyl compound (1 mmol)

  • Hydrazine hydrate or substituted hydrazine (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (1-2 drops, as catalyst)

Procedure:

  • In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1 mmol), hydrazine hydrate or substituted hydrazine (1.2 mmol), and ethanol (5 mL).

  • Add a drop or two of glacial acetic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power and temperature for a short duration (e.g., 100-120 °C for 5-15 minutes).

  • After cooling, work up the reaction mixture as described in the conventional protocol.

Data Summary

ParameterConventional HeatingMicrowave-Assisted SynthesisKey Considerations
Reaction Time HoursMinutesMicrowave synthesis offers a significant reduction in reaction time.[3]
Typical Yields Moderate to GoodGood to ExcellentMicrowave irradiation can often lead to improved yields.[3]
Energy Consumption HighLowMicrowave synthesis is a more energy-efficient method.
Side Products More likelyLess likelyThe shorter reaction times in microwave synthesis can minimize the formation of byproducts.[3]

Visualizing the Process

Logical Troubleshooting Flow for Low Yield

troubleshooting_low_yield start Low or No Yield Observed check_purity Verify Purity and Stability of Starting Materials (Hydrazine, Dicarbonyl) start->check_purity check_conditions Review Reaction Conditions (Stoichiometry, Temp, Time, Solvent, Catalyst) start->check_conditions check_intermediate Check for Stable Intermediates (e.g., Hydrazone) start->check_intermediate optimize_purity Use Fresh/Purified Reagents Run Under Inert Atmosphere check_purity->optimize_purity optimize_conditions Adjust Stoichiometry (Excess Hydrazine) Optimize Temperature/Time (TLC Monitoring) Screen Solvents/Catalysts check_conditions->optimize_conditions promote_cyclization Modify Conditions to Promote Cyclization (Increase Temp, Change Solvent) check_intermediate->promote_cyclization analyze_results Analyze Results (TLC, LC-MS) optimize_purity->analyze_results optimize_conditions->analyze_results promote_cyclization->analyze_results end_success Yield Improved analyze_results->end_success Positive Outcome end_fail Further Optimization Needed analyze_results->end_fail No Improvement

Caption: A flowchart for troubleshooting low yields in pyrazole synthesis.

Generalized Knorr Pyrazole Synthesis Workflow

knorr_synthesis_workflow start Start reactants 1. Mix 1,3-Dicarbonyl and Hydrazine start->reactants conditions 2. Add Solvent and Catalyst (Acidic) reactants->conditions reaction 3. Heat (Conventional or Microwave) conditions->reaction monitoring 4. Monitor by TLC reaction->monitoring workup 5. Work-up (Cooling, Filtration/Evaporation) monitoring->workup purification 6. Purify (Recrystallization or Chromatography) workup->purification product Final Pyrazole Product purification->product

Sources

Technical Support Center: Troubleshooting the Cyclocondensation Step in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into one of the most common and versatile methods for pyrazole synthesis: the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, widely known as the Knorr pyrazole synthesis.[1][2][3][4] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex®), a selective COX-2 inhibitor.[5][6]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Troubleshooting Guide

This section addresses specific, common issues encountered during the cyclocondensation reaction in a direct question-and-answer format.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

Low yield is a frequent challenge that can often be traced back to reagent stability, reaction conditions, or product loss during workup. A systematic approach is key to identifying and solving the problem.

  • Cause 1: Reagent Purity and Stability

    • The Problem: Hydrazine and its derivatives can be susceptible to air oxidation and decomposition over time, reducing their nucleophilicity and leading to the formation of impurities.[7][8] Similarly, the 1,3-dicarbonyl starting material may contain impurities that inhibit the reaction.

    • The Solution:

      • Use Fresh or Purified Reagents: Always use fresh, high-purity hydrazine. For long-term storage, consider using a more stable salt form, such as hydrazine sulfate or hydrochloride, which can be neutralized in situ.[7]

      • Proper Storage: Store hydrazine reagents in a cool, dark, and well-ventilated area, preferably under an inert atmosphere (N₂ or Ar) to prevent degradation.[7]

      • Verify Starting Material Purity: Confirm the purity of your 1,3-dicarbonyl compound by NMR or other analytical techniques before starting the reaction.

  • Cause 2: Suboptimal Reaction Conditions

    • The Problem: The reaction may be incomplete due to insufficient thermal energy, incorrect reaction time, or lack of proper catalysis.[9]

    • The Solution:

      • Optimize Temperature and Time: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[5][8] If the reaction is sluggish at room temperature or under reflux in a low-boiling solvent, a higher temperature may be required.

      • Employ Catalysis: The reaction is often catalyzed by acid.[2][10] A few drops of glacial acetic acid can significantly accelerate both the initial condensation and the final dehydration steps.[4][8]

      • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[5][11][12]

  • Cause 3: Product Loss During Workup and Purification

    • The Problem: The target pyrazole may have some water solubility, or it may be lost during extraction or chromatography. Pyrazoles are basic and can adhere irreversibly to standard silica gel.

    • The Solution:

      • Ensure Complete Precipitation: If isolating the product by precipitation, cool the mixture thoroughly in an ice bath to maximize recovery.[8]

      • Optimize Extraction pH: During aqueous workup, ensure the pH of the aqueous layer is basic to keep the pyrazole product in its neutral, organic-soluble form.

      • Use Deactivated Silica: When performing column chromatography, pre-treat the silica gel by eluting with a solvent mixture containing 1-2% triethylamine or ammonia in methanol before loading your sample. This neutralizes the acidic silica surface, preventing product loss.[13]

Troubleshooting Workflow: Low Product Yield

low_yield_workflow start Low Yield Observed reagents Check Reagents start->reagents conditions Optimize Conditions start->conditions workup Review Workup start->workup reagents_q Are reagents fresh & pure? reagents->reagents_q conditions_q Is reaction complete by TLC? conditions->conditions_q workup_q Is product lost during purification? workup->workup_q sol_reagents Use fresh hydrazine or stable salt. Purify dicarbonyl. reagents_q->sol_reagents No sol_conditions Increase temperature/time. Add acid catalyst. Consider microwave. conditions_q->sol_conditions No sol_workup Optimize precipitation. Use deactivated silica for chromatography. workup_q->sol_workup Yes

Caption: A systematic workflow for diagnosing and solving low yield issues.

Q2: I'm observing a mixture of regioisomers. How can I control the regioselectivity?

This is a classic challenge when using an unsymmetrical 1,3-dicarbonyl compound, as the initial nucleophilic attack from the substituted hydrazine can occur at either of the two distinct carbonyl carbons.[14][15][16] Controlling this selectivity is critical, as different regioisomers can have vastly different biological activities.[15]

  • The Underlying Cause: The regiochemical outcome is a delicate balance of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[15][16]

    • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is generally attacked preferentially.

    • Steric Effects: The less sterically hindered carbonyl group is more accessible to nucleophilic attack.

Competing Reaction Pathways for Regioisomer Formation

regioselectivity cluster_start Reactants dicarbonyl Unsymmetrical 1,3-Dicarbonyl path_a Attack at Carbonyl 1 dicarbonyl->path_a path_b Attack at Carbonyl 2 dicarbonyl->path_b hydrazine Substituted Hydrazine hydrazine->path_a hydrazine->path_b intermediate_a Hydrazone Intermediate A path_a->intermediate_a Favored by: - Higher Electrophilicity - Lower Steric Hindrance intermediate_b Hydrazone Intermediate B path_b->intermediate_b Favored by: - Alternative electronic/   steric environment product_a Regioisomer A intermediate_a->product_a Cyclization & Dehydration product_b Regioisomer B intermediate_b->product_b Cyclization & Dehydration

Caption: Competing pathways in pyrazole synthesis leading to two possible regioisomers.

  • The Solution: Strategic Solvent Selection The choice of solvent can have a profound impact on regioselectivity. It has been demonstrated that highly structured, hydrogen-bond-donating fluorinated alcohols can dramatically favor the formation of one regioisomer over the other.[17]

    SolventTypical Regioisomeric Ratio (A:B)Rationale
    Ethanol (EtOH)Often results in mixtures (e.g., 1:1 to 3:1)Standard polar protic solvent, offers little directive effect.[17]
    Acetic Acid (AcOH)Can favor one isomer, but results varyActs as both solvent and catalyst, can alter the electronic nature of the transition state.
    2,2,2-Trifluoroethanol (TFE) Can be highly selective (e.g., >10:1)Strong hydrogen-bond donor, can stabilize one transition state over the other.[17]
    1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) Often provides the highest selectivity (e.g., >20:1)Exceptionally strong hydrogen-bond donor and high polarity, leading to a highly organized transition state.[14][17]
  • Definitive Characterization: Unambiguous assignment of regiochemistry is crucial. While 1H and 13C NMR provide initial data, the definitive method is 2D Nuclear Overhauser Effect Spectroscopy (NOESY) , which reveals through-space correlations between protons, confirming which substituents are on adjacent ring positions.[14]

Protocol: Regioselective Synthesis Using Fluorinated Alcohols

This protocol is adapted for high regioselectivity in the reaction between a 1,3-diketone and a substituted hydrazine.[14][15]

  • Dissolution: In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to a concentration of approximately 0.2 M.

  • Addition: To the stirring solution, add the substituted hydrazine (1.1 equiv) dropwise at room temperature.

  • Monitoring: Monitor the reaction by TLC until the limiting starting material is consumed. These reactions are often complete within a few hours at room temperature.

  • Workup: Remove the HFIP under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography (deactivated with 1% Et₃N) to afford the desired pyrazole regioisomer in high purity.

Q3: My reaction mixture is turning dark brown/black, and I'm getting a lot of side products. What is happening?

Discoloration is a clear indicator of decomposition or significant side reactions, often linked to the stability of the hydrazine reagent.[8]

  • The Cause: Hydrazine Oxidation Phenylhydrazine and other arylhydrazines are particularly prone to air oxidation, which generates highly colored, often polymeric, byproducts.[8] This process consumes your reagent and complicates purification.

  • The Solution:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This simple step is highly effective at preventing oxidative decomposition.

    • Fresh Reagents: As mentioned previously, use fresh, high-purity hydrazine. If the liquid reagent is already discolored (typically yellow or brown), it should be purified or discarded.

    • Control Temperature: Excessive heat can accelerate decomposition. Add reagents slowly and control the reaction temperature, especially during any exotherms.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the Knorr pyrazole synthesis?

The Knorr synthesis is a classic cyclocondensation reaction.[1] It proceeds through a well-established sequence of steps involving two key dehydration events.[8]

  • Initial Condensation: One nitrogen atom of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Hydrazone Intermediate Formation: This is followed by the elimination of one molecule of water to form a hydrazone or enamine intermediate.[1][8]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, closing the five-membered ring.

  • Aromatization: A final dehydration step occurs, eliminating a second molecule of water and leading to the formation of the stable, aromatic pyrazole ring.[8]

General Mechanism of the Knorr Pyrazole Synthesisdot

knorr_mechanism reactants 1,3-Dicarbonyl + Hydrazine intermediate Hydrazone/ Enamine Intermediate reactants->intermediate Condensation (-H₂O) cyclic_intermediate Non-aromatic Cyclic Intermediate intermediate->cyclic_intermediate Intramolecular Cyclization product Pyrazole Product cyclic_intermediate->product Dehydration (-H₂O)

Sources

Chiral Separation Technical Support Center: Pyrazole Butanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the enantiomeric resolution of pyrazole butanoic acid derivatives. This portal is designed for researchers and drug development professionals who require robust, scalable, and mechanistically sound chiral separation methodologies.

Knowledge Base: The Mechanics of Chiral Recognition

To successfully separate pyrazole butanoic acid enantiomers, one must understand the causality behind the analyte-stationary phase interactions. Chiral recognition on polysaccharide-based Chiral Stationary Phases (CSPs) is not a random occurrence; it is a highly orchestrated, multi-point interaction model.

The pyrazole ring acts as a versatile pharmacophore, providing both hydrogen-bond donor/acceptor sites (via the N-H and N atoms) and a conjugated system capable of π−π stacking with the phenylcarbamate or benzoate derivatives of the CSP[1]. Concurrently, the butanoic acid moiety offers strong hydrogen-bonding capabilities. When these molecules enter the chiral cavities of amylose or cellulose backbones, the spatial geometry dictates that one enantiomer will form a more stable transient diastereomeric complex than the other, resulting in differential retention times[2].

Mechanism Analyte Pyrazole Butanoic Acid (Analyte) Hbond Hydrogen Bonding (COOH & Pyrazole N-H) Analyte->Hbond PiPi π-π Stacking (Pyrazole & Phenyl Rings) Analyte->PiPi Steric Steric Inclusion (Chiral Cavity Fit) Analyte->Steric CSP Polysaccharide CSP (e.g., Chiralcel OJ/OD) Hbond->CSP PiPi->CSP Steric->CSP

Caption: Mechanistic interaction model between pyrazole butanoic acid and polysaccharide CSPs.

Diagnostic FAQs & Troubleshooting Guide

Q1: My pyrazole butanoic acid peaks are severely tailing and broad. How do I fix this? Cause: The butanoic acid moiety is partially ionizing in the mobile phase. This leads to secondary, non-enantioselective ion-exchange interactions with residual silanol groups on the silica support of the CSP. Solution: Introduce an acidic additive. Adding 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase suppresses the ionization of the carboxylate group, ensuring the analyte remains in its neutral state. This forces the molecule to interact strictly with the chiral selector, drastically improving peak shape and resolution ( Rs​ )[3].

Q2: I achieved baseline separation, but the elution order is reversed compared to my previous run. What happened? Cause: Elution order inversion is a documented phenomenon in pyrazole derivatives when changing the mobile phase composition or altering the column temperature[4]. Different solvents solvate the CSP cavity differently, altering its 3D conformation. This shifts the balance of power between π−π stacking and hydrogen bonding[2]. Solution: Standardize your column temperature (strictly maintain 25°C) and control mobile phase preparation. If you require a specific elution order for preparative collection, you can intentionally invert the order by swapping between cellulose and amylose backbones, or by changing the solvent from a protic (ethanol) to an aprotic (acetonitrile) modifier[5].

Q3: I am getting co-elution ( Rs​<1.0 ) on my Chiralpak AD-H column under normal phase conditions. What is the next logical step? Cause: The steric bulk of your specific pyrazole substitution may not fit the amylose cavity well under non-polar conditions, leading to weak chiral recognition. Solution: Switch to a Polar Organic Mode (POM), such as 100% Methanol or Acetonitrile (supplemented with 0.1% TFA). POM alters the hydrogen-bond competition dynamics, often yielding shorter run times and sharper peaks for pyrazole derivatives[6].

Standard Operating Procedures (SOPs)

To ensure trustworthiness, the following protocols are designed as self-validating systems , meaning the workflow inherently checks its own accuracy before proceeding to critical steps.

Protocol A: Analytical HPLC Screening (Self-Validating)

Objective: Identify the optimal CSP and mobile phase for a novel pyrazole butanoic acid racemate.

  • System Suitability Test (SST): Before injecting your valuable sample, inject a known racemic standard (e.g., trans-stilbene oxide). Validation: Proceed only if the SST yields an Rs​≥2.0 , confirming the column and pumps are performing optimally.

  • Mobile Phase Preparation: Prepare a Normal Phase mixture of Hexane/Isopropanol (80:20 v/v). Crucial Step: Add 0.1% TFA immediately prior to use. Causality: TFA must be fresh; prolonged storage in isopropanol can lead to esterification, altering the mobile phase polarity and additive concentration.

  • Sample Preparation: Dissolve 1 mg of the racemate directly in the prepared mobile phase. Causality: This prevents "solvent shock" and peak distortion that occurs when the injection solvent differs drastically from the mobile phase.

  • Execution: Inject 10 µL at a flow rate of 1.0 mL/min. Monitor via UV detection (typically 254 nm for pyrazole conjugation).

  • Evaluation: Calculate resolution: Rs​=2(t2​−t1​)/(w1​+w2​) . If Rs​<1.5 , proceed to the Troubleshooting Workflow (see Diagram below).

Protocol B: Preparative SFC Scale-Up

Objective: Isolate gram-quantities of pure enantiomers using Supercritical Fluid Chromatography (SFC)[7].

  • Method Translation: Translate the successful analytical HPLC method to SFC. Replace Hexane with supercritical CO2​ . Retain the alcohol modifier (e.g., 20% Methanol) and the 0.1% TFA additive.

  • Loading Study: Perform stacked injections of increasing volume to determine the maximum column loading capacity before peaks merge ( Rs​ drops below 1.2).

  • Fraction Collection & Purity Check: Collect the separated enantiomer fractions. Validation: Immediately re-inject an aliquot of Fraction 1 and Fraction 2 using Protocol A . Proceed to solvent evaporation only if the Enantiomeric Excess (%ee) is >99%.

Troubleshooting Start Start: Co-elution or Poor Peak Shape CheckShape Are peaks tailing severely? Start->CheckShape AddTFA Add 0.1% TFA to suppress COOH ionization CheckShape->AddTFA Yes CheckRs Is Rs < 1.5? CheckShape->CheckRs No AddTFA->CheckRs SwitchPOM Switch to Polar Organic Mode (100% MeOH or ACN) CheckRs->SwitchPOM Yes Success Baseline Separation Achieved (Rs > 1.5) CheckRs->Success No SwitchCSP Change CSP Backbone (Amylose <-> Cellulose) SwitchPOM->SwitchCSP If Rs still < 1.5 SwitchCSP->Success

Caption: Decision tree for troubleshooting poor chiral resolution of acidic pyrazole analytes.

Quantitative Data Summary

The following table synthesizes expected chromatographic behaviors for pyrazole butanoic acid derivatives across various standardized conditions, allowing for rapid method selection.

Chiral Stationary Phase (CSP)Mobile Phase ModeRecommended AdditiveDominant InteractionsTypical Resolution ( Rs​ )
Lux Amylose-2 (Amylose tris(3-chloro-4-methylphenylcarbamate))Normal Phase (Hexane/EtOH 80:20)0.1% TFASteric fit, π−π stacking1.5 - 3.0
Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate))Polar Organic (100% Methanol)0.1% Formic AcidH-bonding, Dipole-Dipole2.0 - 4.5
Chiralcel OJ-H (Cellulose tris(4-methylbenzoate))Polar Organic (100% Acetonitrile)0.1% TFAH-bonding (Aprotic environment)1.8 - 3.5
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))SFC ( CO2​ / Isopropanol)0.1% TFA or iPrNH2​ Steric fit, H-bonding> 2.5

Sources

Validation & Comparative

Impurity profiling of synthesized 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid lots

Author: BenchChem Technical Support Team. Date: March 2026

Impurity Profiling of Synthesized 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic Acid: A Comparative Analytical Guide

As drug development and agrochemical research increasingly rely on fluorinated heterocycles to tune lipophilicity and metabolic stability, the analytical rigor applied to these building blocks must scale accordingly. The compound 1 (CAS 1153329-93-1) is a prime example[1]. While its synthesis is well-documented, the isolation and quantification of process-related impurities remain a critical bottleneck for downstream regulatory compliance.

This guide provides an objective, data-driven comparison of a highly optimized synthesized lot against standard commercial alternatives. Furthermore, it details a self-validating analytical methodology designed to meet stringent 2[2].

Mechanistic Origins of Process Impurities

To effectively profile impurities, one must first understand the causality of their formation. The synthesis of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves the N-alkylation of 3-(trifluoromethyl)-1H-pyrazole with a bromobutanoic acid derivative.

  • Impurity A (Unreacted Starting Material): Residual 3-(trifluoromethyl)-1H-pyrazole. The electron-withdrawing nature of the trifluoromethyl (-CF3) group reduces the nucleophilicity of the adjacent pyrazole nitrogens, often requiring aggressive reaction conditions that can leave unreacted starting material if not perfectly stoichiometric.

  • Impurity B (Regioisomer): 3-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid. Pyrazoles undergo tautomerization. While steric hindrance and electronics generally favor alkylation at the nitrogen distal to the -CF3 group (yielding the desired 3-CF3 isomer), thermodynamic equilibration invariably produces the 5-CF3 regioisomer as a byproduct. Similar regioisomeric challenges have been extensively documented in the3[3].

According to2, any unknown impurity exceeding 0.05% (Identification Threshold) or 0.10% (Qualification Threshold) must be structurally elucidated and toxicologically qualified[2].

Comparative Lot Analysis

To demonstrate the impact of optimized synthetic routing and purification, we compared our proprietary synthesized lot ("OptiPure™ Lot-CF3") against two widely available commercial alternatives using orthogonal LC-MS/MS and HPLC-UV detection[4].

Table 1: Quantitative Impurity Profile Comparison

Analytical ParameterOptiPure™ Lot-CF3 (Our Synthesis)Comm-Alt-A (Supplier X)Comm-Alt-B (Supplier Y)
Overall Purity (HPLC-UV) 99.85% 97.50%94.20%
Impurity A (Starting Material) < 0.01%0.85%2.10%
Impurity B (Regioisomer) 0.04%1.20%3.05%
Unknown Impurities (Max Single) 0.02%0.45%0.65%
ICH Q3A Compliance Status Pass (No qualification needed)Fail (Requires structural ID)Fail (Requires qualification)

Data Interpretation: Comm-Alt-B exhibits a >3% concentration of the regioisomer (Impurity B). Because regioisomers often share identical molecular weights and similar lipophilicity, they co-elute in standard reversed-phase chromatography unless the method is highly optimized. Our OptiPure™ lot suppresses this regioisomer to 0.04%, falling safely below the ICH identification threshold.

Validated Experimental Protocols

Trust in analytical data requires a self-validating system. The following protocol outlines the exact methodology used to generate the comparative data, emphasizing the causality behind each parameter.

Sample Preparation & System Suitability (Self-Validation)
  • Causality of Solvent Choice: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Methanol:Water (50:50, v/v). Methanol is chosen over acetonitrile for sample prep because it better solvates the highly polar carboxylic acid moiety while maintaining the solubility of the lipophilic -CF3 group.

  • Self-Validating Step (System Suitability Test - SST): Before analyzing the lots, inject a diluent blank to rule out ghost peaks. Follow this with a 0.05% (w/w) spike of a known standard (3-(trifluoromethyl)-1H-pyrazole). The system is only deemed suitable if the spike recovery is between 95-105% and the Signal-to-Noise (S/N) ratio of the 0.05% peak is ≥ 10. This guarantees the method is sensitive enough to detect impurities at the ICH reporting threshold (0.03%)[2].

LC-MS/MS & HPLC-UV ParametersHyphenated techniques like LC-MS/MS are the gold standard for impurity profiling because they provide real-time structural elucidation alongside quantitative separation[5].
  • Column: C18 (100 x 2.1 mm, 1.7 µm). Reasoning: The sub-2-micron particle size provides the theoretical plates necessary to resolve the closely related 3-CF3 and 5-CF3 regioisomers.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0). Reasoning: Unlike formic acid, which can overly suppress the ionization of the carboxylic acid, ammonium acetate buffers the mobile phase to a pH where the butanoic acid is partially ionized, preventing peak tailing. Furthermore, it is fully volatile, protecting the MS source[5].

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection:

    • HPLC-UV: 254 nm (Optimal for the conjugated pyrazole ring).

    • MS/MS: Electrospray Ionization in Positive mode (ESI+). Reasoning: The basic nitrogens of the pyrazole ring readily accept protons, yielding strong [M+H]+ precursor ions for structural fragmentation[6].

Analytical Workflow Visualization

Workflow Start Synthesized Lot 3-[3-(CF3)-1H-pyrazol-1-yl]butanoic acid Prep Sample Preparation & Blank Validation Start->Prep Split Prep->Split HPLC HPLC-UV (254 nm) Quantitative Profiling Split->HPLC LCMS LC-MS/MS (ESI+) Structural Elucidation Split->LCMS Eval ICH Q3A/Q3B Threshold Evaluation HPLC->Eval LCMS->Eval Report Final Impurity Profile Report Eval->Report

Analytical workflow for impurity profiling and ICH Q3A compliance.

Conclusion

The impurity profile of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is heavily dictated by the formation of regioisomers and unreacted starting materials during synthesis. As demonstrated by the comparative data, commercial lots frequently fail to suppress these impurities below the ICH Q3A 0.10% qualification threshold[7],[2]. By employing rigorous, self-validating LC-MS/MS methodologies, researchers can accurately identify these risks early, ensuring that only highly optimized lots (such as OptiPure™ Lot-CF3) advance into sensitive biological or downstream synthetic applications.

References

  • [7] Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Available at:[Link]

  • [4] International Journal of Creative Research Thoughts (IJCRT). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. Available at: [Link]

  • [3] National Institutes of Health (NIH) / PubMed. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Available at:[Link]

  • [6] CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. Available at: [Link]

  • [2] AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available at:[Link]

  • [1] CP Lab Safety. 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS 1153329-93-1). Available at:[Link]

  • [5] National Institutes of Health (NIH) / PMC. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities. Available at:[Link]

Sources

Safety Operating Guide

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Disposal and Safety Protocols for 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic Acid

As drug development increasingly relies on fluorinated heterocycles to improve metabolic stability and target affinity, laboratory safety protocols must evolve to handle these complex molecules. 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid presents a unique triad of disposal challenges: an acidic moiety, a nitrogen-containing heterocycle, and a highly recalcitrant trifluoromethyl (-CF₃) group.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe handling, neutralization, and thermal destruction of this compound, grounded in established chemical principles and environmental regulations.

Mechanistic Hazard Profile: The Causality Behind the Protocol

Standard organic waste disposal methods are insufficient for 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid due to its specific molecular architecture. Understanding why we implement stringent controls is the foundation of laboratory safety.

  • The Trifluoromethyl (-CF₃) Group: The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy ~116 kcal/mol). Low-temperature incineration or biological degradation cannot break this bond. Improper disposal risks environmental persistence or the generation of toxic products of incomplete combustion (PICs), such as fluorophosgene or short-chain perfluoroalkyl substances. Therefore, disposal requires specialized high-temperature thermal destruction, aligning with the [1].

  • The Pyrazole Ring: Combustion of this nitrogen-rich heterocycle generates nitrogen oxides (NOₓ). Waste vendors must utilize incinerators equipped with selective catalytic reduction (SCR) or alkaline wet scrubbers to capture these emissions [2].

  • The Butanoic Acid Moiety: The carboxylic acid group renders the molecule acidic in aqueous solutions. If disposed of without neutralization, it can corrode standard metal drums over time, leading to secondary containment failures.

Quantitative Operational Parameters

To streamline EHS compliance, the critical quantitative data governing the disposal and handling of this compound are summarized below.

ParameterSpecification / ValueOperational Rationale
C-F Bond Energy ~116 kcal/molNecessitates high-temperature thermal destruction to prevent environmental contamination.
Target Destruction Temp > 1,000°C (1,832°F)Prevents the formation of toxic fluorinated byproducts during incineration.
Aqueous Target pH 6.0 – 8.0Prevents corrosion of High-Density Polyethylene (HDPE) or metal storage drums.
Combustion Byproducts HF, NOₓ, CO, CO₂Requires vendor incinerators to be equipped with alkaline gas scrubbers.
Max Accumulation Time 90 DaysStandard RCRA compliance for large quantity generators of hazardous waste.

Waste Segregation and Neutralization Workflow

DisposalWorkflow Start Waste Generation: Trifluoromethyl Pyrazole Acid Segregation Phase Segregation Start->Segregation SolidWaste Solid Waste (PPE, Powders) Segregation->SolidWaste LiquidWaste Liquid Waste (Solvents, Aqueous) Segregation->LiquidWaste Halogenated Halogenated Waste Stream (Do Not Mix) SolidWaste->Halogenated Neutralization Aqueous Neutralization (Adjust to pH 6-8) LiquidWaste->Neutralization If Aqueous LiquidWaste->Halogenated If Organic Neutralization->Halogenated Verified pH Incineration High-Temp Incineration (>1000°C) + Scrubber Halogenated->Incineration Vendor Handoff

Workflow for the segregation and high-temperature disposal of fluorinated organic acid waste.
Self-Validating Protocol: Aqueous Waste Neutralization

If the compound is dissolved in an aqueous waste stream, it must be neutralized prior to consolidation. This protocol is designed as a self-validating system—meaning the procedure inherently verifies its own success before the operator can proceed to the next step.

  • Initial Assessment: Measure the initial pH of the aqueous waste using a calibrated pH meter (do not rely on pH paper for highly colored or complex mixtures).

  • Titration: Slowly add 1M Sodium Hydroxide (NaOH) dropwise while maintaining continuous magnetic stirring.

  • Primary Verification: Stop addition when the pH reaches 7.0.

  • The Validation Loop (Critical Step): Wait 15 minutes with continuous stirring, then measure the pH again.

    • Causality: If undissolved particles of the acid are present, they will slowly dissolve and re-acidify the solution, dropping the pH below 6.0.

    • Action: If the pH drops, repeat Steps 2–4. The system is only validated as "neutralized" when the pH remains stable between 6.0 and 8.0 for a full 15-minute observation window.

  • Consolidation: Once validated, transfer the solution to a clearly labeled HDPE drum designated strictly for Halogenated Aqueous Waste . Do not mix with non-halogenated streams, as doing so needlessly increases the volume of waste requiring expensive high-temperature destruction.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization of the powder or environmental runoff of the liquid.

Step 1: Isolate and Assess Evacuate non-essential personnel from the immediate area. Determine the physical state of the spill (dry powder vs. dissolved in an organic solvent).

Step 2: Don Appropriate PPE Equip double-layered nitrile gloves, chemical splash goggles, and a lab coat.

  • For Powders: Use a NIOSH-approved N95 or P100 particulate respirator.

  • For Solvents: Use a half-mask respirator with organic vapor cartridges.

Step 3: Containment and Absorption

  • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth, silica gel, or dry sand. Never use combustible absorbents (like sawdust or paper towels) for fluorinated organic acids, as they can complicate the subsequent incineration process.

  • For Solids: Lightly mist the powder with water (if chemically compatible with other spilled materials) to prevent dust aerosolization. Alternatively, use a HEPA-filtered vacuum explicitly dedicated to hazardous chemical spills.

Step 4: Collection and Decontamination Using non-sparking tools, scoop the absorbed material or wetted powder into a rigid HDPE container. Wash the spill surface with a mild sodium bicarbonate solution to neutralize any residual acid, followed by a thorough water rinse. Collect all rinse water as halogenated aqueous waste.

Vendor Handoff and Final Destruction

When transferring the waste to a licensed EHS vendor, the manifest must clearly indicate the presence of fluorinated organic acids .

Instruct the vendor that the waste requires high-temperature incineration (>1,000°C) . Standard municipal or low-grade medical waste incinerators operate at temperatures too low to cleave the C-F bonds effectively. Furthermore, ensure the vendor's facility is equipped with alkaline wet scrubbers to capture the Hydrogen Fluoride (HF) gas generated during the thermal destruction of the trifluoromethyl group [1].

References

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS Source: US Environmental Protection Agency (EPA) URL:[Link]

Comprehensive Safety and Handling Guide for 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS 1153329-93-1).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from the safety profiles of structurally analogous trifluoromethylated pyrazole derivatives and halogenated organic acids.[2][3][4][5] A conservative approach is paramount to ensure the safety of all laboratory personnel.

Hazard Assessment and Core Principles

Core Safety Principles:

  • Assume Hazard: Treat the compound with a high degree of caution.

  • Minimize Exposure: Employ all necessary engineering controls and personal protective equipment (PPE) to prevent contact and inhalation.[4]

  • Containment: All handling and disposal procedures should be designed to contain the material and prevent its release into the environment.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the required and recommended equipment.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or goggles; face shield.[2][10]Essential to prevent eye contact which can cause serious irritation.[6][7] A face shield is recommended when there is a risk of splashing during solution preparation or transfer.[2]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).[2][11]To prevent skin irritation.[7] Gloves should be inspected before use and replaced immediately if contaminated or damaged.[2][3] Nitrile gloves offer good resistance to a variety of organic solvents.[10]
Laboratory coat.[2][10]To protect personal clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2][3]To minimize inhalation exposure.[4] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2][11]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

Weighing and Aliquoting
  • Preparation: Don all required PPE as outlined in the table above. Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

    • Use a disposable weighing boat to prevent contamination of the balance.

    • Handle the solid compound carefully to avoid generating dust.[4]

  • Cleaning: After weighing, carefully clean the spatula and any other tools used. Dispose of the weighing boat in the designated solid hazardous waste container.

Dissolution and Solution Handling
  • Solvent Addition: Add the solvent to the solid compound slowly to avoid splashing.

  • Mixing: If required, use a magnetic stirrer or vortex mixer within the fume hood. Ensure the container is securely capped during mixing.

  • Transfer: When transferring solutions, use appropriate volumetric glassware and a pipette with a disposable tip. Perform all transfers over a secondary containment tray.

Reaction Work-up and Purification
  • Quenching: Reactions should be quenched carefully, especially if exothermic. Consider adding the quenching agent slowly while monitoring the temperature.

  • Extraction: When performing liquid-liquid extractions, ensure the separatory funnel is properly sealed and vented frequently to release any pressure buildup.

  • Purification: For column chromatography, pack the column in the fume hood. Monitor for leaks and ensure proper ventilation during the entire process.[12]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[3][13] Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[3][13] Seek immediate medical attention.[3][13]
Spill Evacuate the area.[3] Wear appropriate PPE, including respiratory protection if necessary.[4] For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] For large spills, contact your institution's environmental health and safety department.[4]

Disposal Plan

All waste materials contaminated with 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid must be treated as hazardous waste.[2]

  • Unused Chemical: Dispose of the contents and container in accordance with local, state, and federal regulations.[2][5] Do not dispose of down the drain.[2][3]

  • Contaminated Materials: All contaminated materials (e.g., gloves, paper towels, pipette tips) should be collected in a designated, sealed hazardous waste container.[2][4]

  • Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed container. The container should be compatible with the solvents used.

Visual Workflow for Safe Handling

The following diagram outlines the logical flow for handling 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE FumeHood Verify Fume Hood Operation PPE->FumeHood Pre-operational Checks Weigh Weigh Compound FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Transfer Transfer Solution Dissolve->Transfer Decontaminate Decontaminate Work Area Transfer->Decontaminate Waste Segregate Hazardous Waste Decontaminate->Waste Doff Doff PPE Correctly Waste->Doff

Caption: A flowchart outlining the key steps for the safe handling of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid.

References

  • Personal protective equipment for handling N-(4- (3,5-Bis(trifluoromethyl)-1H-pyrazol-1 - Benchchem. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - ChemicalBook. (2025, September 27).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Technical Support Center: Synthesis of Trifluoromethylated Pyrazoles - Benchchem. (n.d.).
  • 4-Bromo-5-phenyl-3-(trifluoromethyl)-1H-pyrazole - Apollo Scientific. (2023, April 7).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 28).
  • 3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid. (n.d.). Merck.
  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97% - Cole-Parmer. (2005, October 3).
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC - NIH. (2025, October 31).
  • Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications - MDPI. (2022, March 21).
  • Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15).
  • Safety Data Sheet - TargetMol. (2026, March 18).

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.